PEG-3 caprylamine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
119524-12-8 |
|---|---|
Molecular Formula |
C14H31NO3 |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15(9-11-16)10-13-18-14-12-17/h16-17H,2-14H2,1H3 |
InChI Key |
CHGRVRCHXOZULD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCO)CCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of PEG-3 Caprylamine
This technical guide provides a comprehensive overview of the chemical properties of PEG-3 Caprylamine, a polyethylene glycol derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant chemical processes.
Chemical and Physical Properties
This compound is a molecule combining a short, hydrophilic polyethylene glycol (PEG) chain with a lipophilic capryl (octyl) amine group. This amphiphilic nature imparts surfactant properties. While specific experimental data for "this compound" is limited, the following table summarizes computed and expected physicochemical properties based on its structure and data for similar molecules, such as PEG-3 Decylamine.
| Property | Value | Source/Method |
| Molecular Formula | C14H31NO3 | PubChem CID 13802587[1] |
| Molecular Weight | 261.4 g/mol | PubChem CID 13802587[1] |
| IUPAC Name | 2-(2-(2-(octylamino)ethoxy)ethoxy)ethan-1-ol | Inferred from structure |
| Appearance | Expected to be a liquid or low-melting solid | General property of similar PEGs[2] |
| Solubility | Soluble in water and most organic solvents | General property of PEG amines[3] |
| XLogP3 | 2.1 | PubChem CID 13802587 (computed) |
| Hydrogen Bond Donor Count | 2 | PubChem CID 13802587 (computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID 13802587 (computed) |
| Rotatable Bond Count | 14 | PubChem CID 13802587 (computed) |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dictated by its primary amine and the polyethylene glycol chain.
-
Amine Group Reactivity : The terminal primary amine is a versatile functional group. It can readily react with:
-
Carboxylic acids and activated esters (e.g., NHS esters) to form stable amide bonds. This is a common reaction in bioconjugation.[4][5]
-
Aldehydes and ketones via reductive amination to form secondary amines.[5]
-
Isothiocyanates to yield thiourea linkages.[5]
-
Epoxides through nucleophilic ring-opening.[5]
-
-
PEG Chain Properties : The polyethylene glycol portion of the molecule enhances aqueous solubility and can increase the hydrodynamic volume of molecules it is conjugated to.[6] This property is often leveraged to improve the pharmacokinetic profiles of therapeutic molecules.[] The ether linkages in the PEG chain are generally stable but can be susceptible to oxidative degradation under harsh conditions.
-
Surfactant Properties : As an amphiphilic molecule, this compound is expected to exhibit surfactant behavior, such as the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[8][9]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines a general method for determining the CMC of a surfactant like this compound using a digital tensiometer.
Objective: To determine the concentration at which surfactant molecules self-assemble into micelles, indicated by a plateau in the surface tension measurement.
Materials:
-
This compound
-
High-purity water
-
Digital tensiometer with a Wilhelmy plate or Du Noüy ring
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution with varying concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned and dried between measurements.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension curve shows an abrupt change in slope and begins to plateau.[10]
Amine Group Quantification by Titration
Objective: To determine the purity of this compound by quantifying the primary amine groups.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Suitable solvent (e.g., isopropanol/water mixture)
-
pH meter or a suitable indicator
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent.
-
Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titrate the solution with the standardized HCl solution, adding the titrant in small increments.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of HCl added.
-
The equivalence point, where the amine has been fully neutralized, is identified as the point of inflection in the titration curve.
-
The concentration of the amine can be calculated from the volume of HCl used to reach the equivalence point.
Visualizations
Generalized Synthesis Pathway
The following diagram illustrates a common synthetic route for producing a PEGylated alkylamine from a polyethylene glycol. This represents a plausible, though not experimentally verified, pathway for the synthesis of this compound.
Caption: Generalized synthesis of this compound.
Amide Bond Formation Workflow
This diagram shows the logical workflow for the reaction of this compound with a carboxylic acid to form an amide bond, a key reaction in bioconjugation.
Caption: Amide bond formation using this compound.
References
- 1. This compound | C14H31NO3 | CID 13802587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]
- 3. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 4. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Bot Detection [iris-biotech.de]
- 8. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Physicochemical and Functional Properties of Biosurfactants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]
An In-depth Technical Guide to PEG-3 Caprylamine: Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PEG-3 caprylamine, a polyethylene glycol (PEG) derivative of interest in various research and development applications, including its potential use as a linker in drug delivery systems. This document details its chemical structure, molecular weight, and outlines general experimental protocols for its synthesis and characterization based on established methodologies for similar PEGylated compounds.
Core Molecular Structure and Properties
This compound is characterized by an 8-carbon alkyl chain (derived from caprylic acid, hence "capryl") attached to a short, three-unit polyethylene glycol chain, terminating in a primary amine. The "capryl" designation specifically refers to an octyl group.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-(2-(2-(Octylamino)ethoxy)ethoxy)ethanol | PubChem CID 13802587 |
| Molecular Formula | C₁₄H₃₁NO₃ | PubChem CID 13802587 |
| Molecular Weight | 261.4 g/mol | PubChem CID 13802587 |
| Synonyms | PEG-3 Octylamine | General Chemical Nomenclature |
It is important to distinguish this compound from similar compounds that may be erroneously referred to as "PEG-3 capramine," which can sometimes denote a 10-carbon alkyl chain. The correct structure for the capryl derivative contains an 8-carbon chain.
Synthesis Protocols
While a specific, standardized protocol for the synthesis of this compound is not widely published, its synthesis can be achieved through established methods for the preparation of N-alkyl PEG amines. A common and adaptable approach is the reductive amination of an appropriate aldehyde with an amino-PEG molecule or the direct alkylation of an amine with a PEGylated alkyl halide.
A generalized synthetic scheme is presented below:
Experimental Protocol: General Reductive Amination
-
Reactant Preparation : Dissolve equimolar amounts of octanal and amino-PEG3 in a suitable aprotic solvent (e.g., methanol, dichloromethane).
-
Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction : Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise.
-
Quenching : After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water.
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product using column chromatography on silica gel.
Characterization Methodologies
The successful synthesis and purity of this compound should be confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The expected proton signals are summarized in the table below.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ (octyl chain) | ~0.8-0.9 | Triplet |
| -(CH₂)₅- (octyl chain) | ~1.2-1.4 | Multiplet |
| -CH₂-N- (octyl chain) | ~2.5-2.7 | Triplet |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.5-3.7 | Multiplet |
| -N-CH₂- (PEG chain) | ~2.7-2.9 | Triplet |
| -NH- | Variable | Broad Singlet |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected molecular ion peak would be [M+H]⁺ at m/z 262.4.
Experimental Protocol: General ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Infusion : Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Data Analysis : Identify the [M+H]⁺ peak corresponding to the calculated molecular weight of this compound.
Purification
Purification of PEGylated amines from reaction mixtures is crucial to remove unreacted starting materials and byproducts.[] Size Exclusion Chromatography (SEC) is effective for separating components based on their hydrodynamic radius, which is significantly different between the PEGylated product and smaller reactants.[] Ion Exchange Chromatography (IEX) can also be employed, as the amine group provides a handle for separation based on charge.[]
Applications and Future Directions
Short-chain PEGylated lipids and amines are of significant interest in drug delivery research.[2] The incorporation of a PEG linker can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal amine group of this compound provides a reactive handle for conjugation to therapeutic agents, targeting ligands, or imaging moieties. Further research into the specific applications of this compound in areas such as nanoparticle formulation and bioconjugation is warranted.
References
An In-depth Technical Guide to the Synthesis of PEG-3 Caprylamine
This technical guide provides a comprehensive overview of the primary synthesis pathways for PEG-3 caprylamine, scientifically known as N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)octanamide. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate a thorough understanding of the manufacturing process for this important molecule.
Introduction
This compound is a short-chain polyethylene glycol (PEG) derivative that incorporates a terminal caprylic acid amide. This structure imparts amphiphilic properties, making it a valuable component in various biomedical and pharmaceutical applications, including its use as a linker in drug delivery systems, a surfactant in formulations, and a functional component in the creation of self-assembling nanomaterials. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Overview of Synthesis Pathways
The synthesis of this compound can be logically divided into two primary stages:
-
Formation of the Amine-Terminated PEG-3 Precursor: This initial stage focuses on the synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanamine, the core amine component. A common and effective method involves the conversion of a commercially available starting material, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, through an azide intermediate.
-
Acylation of the PEG-3 Amine: The second stage involves the formation of an amide bond between the terminal amine of the PEG-3 precursor and caprylic acid or one of its activated derivatives. This step yields the final this compound product.
Below, we provide a detailed examination of the experimental protocols for each of these stages.
Experimental Protocols
Synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanamine (PEG-3 Amine)
This synthesis is a three-step process starting from 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride.[1]
Step 1: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanol
-
Materials:
-
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride (15 g, 88.9 mmol)
-
Sodium iodide (NaI) (4.06 g, 27.1 mmol)
-
Sodium azide (NaN₃) (45.3 mg, 697 mmol)
-
Distilled water (90 mL)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride, NaI, and NaN₃ in distilled water in a round-bottom flask.
-
Stir the solution at 50 °C for 48 hours.
-
After cooling to room temperature, extract the reaction mixture three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol as a yellow oil.
-
Step 2: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate
-
Materials:
-
2-[2-(2-azidoethoxy)ethoxy]ethanol (8 g, 45.7 mmol)
-
Tetrahydrofuran (THF) (22.4 mL)
-
6 M Sodium hydroxide (NaOH) (20.8 mL)
-
p-Toluenesulfonyl chloride (TsCl) (13.1 g, 68.6 mmol)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
-
Procedure:
-
Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanol in THF and cool the solution to 0 °C in an ice bath.
-
Add 6 M NaOH and TsCl to the solution at 0 °C.
-
Stir the reaction mixture for 1 hour at room temperature under a nitrogen atmosphere.
-
Extract the solution four times with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH.
-
Evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate as a yellow oil.
-
Step 3: Synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine
-
Materials:
-
2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (8 g, 24.3 mmol)
-
Tetrahydrofuran (THF) (95.9 mL)
-
Ammonia solution (28%) (14.8 mL, 365 mmol)
-
Distilled water
-
Diethyl ether
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate in THF.
-
Add the ammonia solution and stir the reaction mixture for 96 hours at 40 °C.
-
After the reaction, add distilled water to the solution.
-
Wash the mixture with diethyl ether and then extract with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to obtain 2-[2-(2-azidoethoxy)ethoxy]ethanamine as a yellow oil.[1]
-
Synthesis of this compound via Acylation
Two primary methods for the acylation of the PEG-3 amine are presented below.
Method A: Acylation using Octanoyl Chloride
This method offers a direct and often high-yielding route to the final product.
-
Materials:
-
2-(2-(2-aminoethoxy)ethoxy)ethanamine
-
Octanoyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanamine in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (approximately 1.1 to 1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add octanoyl chloride (approximately 1.0 to 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Method B: Amide Coupling using EDC and NHS
This method is suitable when starting from caprylic acid and is a common procedure for forming amide bonds.[2][3]
-
Materials:
-
Caprylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
2-(2-(2-aminoethoxy)ethoxy)ethanamine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
-
Procedure:
-
Dissolve caprylic acid, EDC, and NHS (or sulfo-NHS) in the Activation Buffer.
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
In a separate flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanamine in the Conjugation Buffer.
-
Add the amine solution to the activated carboxylic acid solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
The reaction can be quenched by the addition of hydroxylamine or another amine-containing buffer.
-
Purification of the final product may require dialysis or chromatography depending on the scale and purity requirements.
-
Data Presentation
The following table summarizes the reported and expected yields for the synthesis of this compound.
| Reaction Step | Product | Starting Material | Reagents | Reported/Expected Yield | Reference |
| Step 1 | 2-[2-(2-azidoethoxy)ethoxy]ethanol | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride | NaN₃, NaI | 90.1% | [1] |
| Step 2 | 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate | 2-[2-(2-azidoethoxy)ethoxy]ethanol | TsCl, NaOH | 98.6% | [1] |
| Step 3 | 2-[2-(2-azidoethoxy)ethoxy]ethanamine | 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate | NH₃ solution | 58.8% | [1] |
| Acylation | This compound | 2-(2-(2-aminoethoxy)ethoxy)ethanamine | Octanoyl chloride or Caprylic acid with EDC/NHS | >90% (Expected) | General chemical knowledge |
Visualizations
The following diagrams illustrate the synthesis pathways and logical workflows described in this guide.
References
An In-depth Technical Guide on the Core Mechanism of Action of PEGylated Lipids in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG)-lipid conjugates are integral components in the design of advanced drug delivery systems, particularly lipid-based nanoparticles (LNPs). The process of attaching PEG chains to lipids, known as PEGylation, imparts unique physicochemical properties that significantly alter the biological behavior of these delivery vehicles. This guide provides a comprehensive overview of the core mechanisms of action of PEGylated lipids in biological systems, with a focus on their role in modulating pharmacokinetics, cellular interactions, and intracellular trafficking. While the specific term "PEG-3 caprylamine" is not widely documented in scientific literature, this guide will address the well-established principles of short-chain PEGylated lipids, which are structurally analogous and share fundamental mechanisms of action.
The primary function of incorporating PEG-lipids into drug delivery systems is to create a hydrophilic, protective layer on the nanoparticle surface. This "stealth" coating sterically hinders interactions with plasma proteins and components of the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time and enhancing the probability of reaching the target tissue.[1][2][3][4] However, the influence of PEGylation extends beyond circulation, impacting cellular uptake, endosomal escape of the therapeutic payload, and even eliciting specific immune responses. Understanding these multifaceted mechanisms is critical for the rational design of safe and effective nanomedicines.
Core Mechanisms of Action
The biological effects of PEGylated lipids are primarily driven by the physicochemical barrier presented by the PEG chains on the surface of nanoparticles. This steric hindrance governs interactions at both the systemic and cellular levels.
Steric Hindrance and the "Stealth" Effect
Upon intravenous administration, nanoparticles are rapidly coated with plasma proteins, a process known as opsonization, which marks them for clearance by the MPS, predominantly in the liver and spleen. The presence of a dense layer of hydrated PEG chains on the nanoparticle surface creates a physical barrier that reduces the adsorption of opsonins.[2][5][6] This "stealth" effect is a cornerstone of PEGylation, leading to significantly prolonged circulation half-lives of the nanoparticles.[1][3][7] The effectiveness of this steric barrier is dependent on several factors, including the length of the PEG chain and the density of PEG-lipids on the nanoparticle surface.
Modulation of Cellular Uptake
While beneficial for prolonging circulation, the steric barrier of PEG can also impede the interaction of nanoparticles with target cells, a phenomenon often referred to as the "PEG dilemma".[6][8] PEGylation can reduce non-specific cellular uptake, but it may also hinder specific targeting if the PEG layer masks targeting ligands.[9]
The cellular entry of PEGylated nanoparticles that does occur is primarily mediated by endocytic pathways. The specific pathway can vary depending on the cell type and the nanoparticle composition, but clathrin-mediated endocytosis and macropinocytosis are commonly implicated.[8] Once internalized, the nanoparticles are enclosed within endosomes.
Inhibition of Endosomal Escape
For many therapeutic payloads, such as siRNA and plasmid DNA, escape from the endosome into the cytoplasm is essential for their biological activity. PEGylation can significantly inhibit this critical step.[8][9] The hydrophilic PEG layer is thought to interfere with the interactions between the lipid nanoparticle and the endosomal membrane that are necessary for membrane fusion or disruption and subsequent payload release. This can be a major limiting factor for the efficacy of PEGylated gene delivery systems.
Immunogenicity of PEGylated Systems
Contrary to the long-held belief that PEG is biologically inert and non-immunogenic, a growing body of evidence indicates that PEGylation can induce an immune response.[1][6][10] This can lead to the production of anti-PEG antibodies, primarily IgM. Upon subsequent administration of PEGylated nanoparticles, these pre-existing antibodies can bind to the PEG chains, leading to a phenomenon known as accelerated blood clearance (ABC).[1][10] This rapid clearance can significantly reduce the therapeutic efficacy of the drug. In some cases, complement activation-related pseudoallergy (CARPA) can also occur, which is a hypersensitivity reaction.[1][10]
Quantitative Data on the Effects of PEGylated Lipids
The following tables summarize quantitative data from various studies on the impact of PEG-lipids on the physicochemical and biological properties of nanoparticles.
| Table 1: Effect of PEG-Lipid Anchor Length on Lipid Nanoparticle (LNP) Pharmacokinetics | |
| PEG-Lipid Composition | Blood Half-Life (hours) |
| High DSPE-PEG (C18 anchor) proportion | Longer |
| Low DSPE-PEG (C18 anchor) proportion | Shorter |
| Data synthesized from a study on LNP pharmacokinetics in a mouse model of traumatic brain injury. Longer blood half-lives were observed with higher proportions of the more stable DSPE-PEG anchor compared to shorter chain anchors.[5] |
| Table 2: Impact of PEGylation on Cellular Uptake | |
| Nanoparticle Formulation | Relative Cellular Uptake |
| Non-PEGylated Nanoparticles | High |
| PEGylated Nanoparticles | Low |
| General finding across multiple studies. PEGylation consistently leads to a reduction in non-specific cellular uptake by various cell types, including macrophages and cancer cells.[6][8][11] |
| Table 3: Influence of PEG Density on Nanoparticle Biodistribution (% Injected Dose at 4h) | | | :--- | :--- | :--- | | PEG Density | Blood | Spleen | | High | ~40% | Increased | | Low | Lower | Decreased | Data from a study on lipid-calcium-phosphate nanoparticles. Higher PEG density resulted in longer circulation and increased spleen accumulation, while lower PEG density led to faster clearance from the blood.[7]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the mechanism of action of PEGylated lipids.
Preparation of PEGylated Liposomes by Microfluidics
This protocol describes the formulation of PEGylated liposomes using a microfluidic device, which allows for precise control over liposome size and polydispersity.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
Ethanol (≥99.8% v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Phase Preparation: Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG in ethanol to a final total lipid concentration of 1 mg/mL. Sonicate the mixture to ensure complete dissolution.
-
Microfluidic Setup: Prepare a microfluidic system with a Y-shaped microfluidic chip. Load the lipid phase into one inlet and the aqueous phase (PBS) into the other.
-
Liposome Formation: Pump the lipid and aqueous phases through the microfluidic chip at a defined flow rate ratio (e.g., 1:5 ethanol to PBS). The rapid mixing of the two phases leads to the self-assembly of liposomes.
-
Purification: Remove the ethanol and unincorporated lipids by dialysis against PBS.
-
Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
Cellular Uptake Analysis by Flow Cytometry
This protocol details the quantification of nanoparticle uptake by cells using flow cytometry.
Materials:
-
Fluorescently labeled PEGylated nanoparticles
-
Cell culture medium
-
Target cells (e.g., macrophages or cancer cell line)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate the target cells in a multi-well plate and culture until they reach the desired confluency.
-
Nanoparticle Incubation: Treat the cells with a suspension of fluorescently labeled PEGylated nanoparticles in cell culture medium at various concentrations. Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells from the plate using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity corresponds to the extent of nanoparticle uptake.
Assessment of Endosomal Escape using Confocal Microscopy
This protocol describes a common method to visualize the intracellular localization of nanoparticles and assess their escape from endosomes.
Materials:
-
Fluorescently labeled nanoparticles (e.g., red fluorescence)
-
Target cells
-
Lysosomal/endosomal marker (e.g., LysoTracker Green)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding and Nanoparticle Incubation: Seed cells on glass-bottom dishes and treat with fluorescently labeled nanoparticles as described in the cellular uptake protocol.
-
Staining of Endosomes/Lysosomes: Towards the end of the incubation period, add a lysosomal/endosomal marker to the cell culture medium and incubate for a short period (e.g., 30 minutes) according to the manufacturer's instructions.
-
Washing and Fixation (Optional): Wash the cells with PBS. Cells can be imaged live or fixed with a suitable fixative like paraformaldehyde.
-
Nuclear Staining: If cells are fixed, permeabilize them and stain the nuclei with DAPI.
-
Confocal Imaging: Acquire z-stack images of the cells using a confocal microscope.
-
Image Analysis: Analyze the co-localization of the nanoparticle fluorescence with the endosomal/lysosomal marker. A high degree of co-localization (yellow puncta if using red nanoparticles and a green lysosomal marker) indicates entrapment in endosomes/lysosomes. Diffuse cytoplasmic fluorescence of the nanoparticle signal suggests endosomal escape.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of PEGylated lipids.
Caption: Mechanism of the "stealth" effect of PEGylation.
Caption: Intracellular trafficking pathway of PEGylated lipid nanoparticles.
Caption: Experimental workflow for quantifying cellular uptake.
Conclusion
PEGylated lipids are a critical enabling technology in nanomedicine, primarily through their ability to prolong the systemic circulation of drug carriers. The core mechanism of action is centered around the steric hindrance provided by the PEG chains, which reduces opsonization and subsequent clearance by the mononuclear phagocyte system. However, the biological implications of PEGylation are complex and multifaceted. The same steric barrier that provides the "stealth" effect can also impede cellular uptake and, crucially, the endosomal escape of the therapeutic payload, potentially limiting efficacy. Furthermore, the immunogenicity of PEG is an important consideration in the development of PEGylated therapeutics. A thorough understanding of these mechanisms, supported by robust experimental evaluation, is essential for the continued development of safe and effective drug delivery systems that leverage the benefits of PEGylation while mitigating its potential drawbacks. Future research will likely focus on developing next-generation PEG-lipids with cleavable linkers or other responsive elements to overcome the "PEG dilemma" and achieve more efficient intracellular drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. [PDF] The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Navigating the Frontier of Drug Delivery: A Technical Guide to Amine-Terminated PEG Lipids
A notable scarcity of published research exists for the specific compound PEG-3 caprylamine in the context of drug delivery. Therefore, this guide provides a comprehensive technical overview of a closely related and extensively studied class of compounds: amine-terminated polyethylene glycol (PEG)-lipid conjugates. These molecules, particularly 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-amine), are pivotal in the development of advanced drug delivery systems, such as lipid nanoparticles (LNPs). This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and applications of these critical formulation components.
Core Applications in Nanoparticle-Based Drug Delivery
Amine-terminated PEG lipids are integral to the surface functionalization of nanoparticles, offering a versatile platform for targeted drug delivery and enhanced therapeutic efficacy. The primary amine group serves as a reactive handle for the covalent attachment of various targeting ligands, including antibodies, peptides, and small molecules. This targeted approach aims to increase the accumulation of the therapeutic payload at the site of action, thereby improving efficacy and reducing off-target side effects.
The PEG component of these lipids provides a hydrophilic "stealth" layer on the nanoparticle surface. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, a process that would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). This prolonged circulation time is crucial for enabling the nanoparticles to reach their target tissues.
Quantitative Analysis of Amine-PEGylated Nanoparticle Formulations
The physicochemical properties of nanoparticles functionalized with amine-terminated PEG lipids are critical determinants of their in vivo performance. Parameters such as particle size, polydispersity index (PDI), and zeta potential must be carefully controlled to ensure stability, biocompatibility, and optimal biodistribution. The following table summarizes representative data from studies characterizing liposomal formulations incorporating DSPE-PEG-amine.
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lipo-Amine-1 | DPPC:Chol:DSPE-PEG-amine (55:40:5) | 125.3 ± 4.1 | 0.15 ± 0.03 | +15.2 ± 1.8 | Fictionalized Data |
| Lipo-Amine-2 | DSPC:Chol:DSPE-PEG-amine (50:45:5) | 110.8 ± 3.5 | 0.12 ± 0.02 | +18.5 ± 2.1 | Fictionalized Data |
| Lipo-Amine-3 | DOPC:Chol:DSPE-PEG-amine (60:35:5) | 140.1 ± 5.2 | 0.18 ± 0.04 | +12.7 ± 1.5 | Fictionalized Data |
Note: The data presented in this table is a representative compilation based on typical values found in the literature and is for illustrative purposes.
Experimental Protocols: A Step-by-Step Guide
The successful application of amine-PEGylated nanoparticles relies on robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis of DSPE-PEG-amine and a general procedure for the formulation of amine-functionalized liposomes, followed by a standard protocol for ligand conjugation.
Synthesis of DSPE-PEG-Amine
The synthesis of DSPE-PEG-amine typically involves the reaction of a carboxyl-terminated PEG with DSPE, followed by the conversion of the terminal carboxyl group to an amine. A common synthetic route is outlined below:
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
N-hydroxysuccinimide ester of Boc-protected amine-terminated PEG (Boc-NH-PEG-NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve DSPE and Boc-NH-PEG-NHS in anhydrous DCM.
-
Add triethylamine to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Remove the solvent under reduced pressure.
-
Purify the resulting DSPE-PEG-NH-Boc conjugate by dialysis or size-exclusion chromatography.
-
To deprotect the amine group, dissolve the DSPE-PEG-NH-Boc in DCM and add trifluoroacetic acid.
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the solvent and TFA by rotary evaporation.
-
Purify the final product, DSPE-PEG-amine, by dialysis against deionized water and lyophilize to obtain a white powder.
Formulation of Amine-Functionalized Liposomes
A common method for preparing liposomes is the thin-film hydration technique followed by extrusion.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-amine
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-amine) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the primary lipid.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication or extrusion.
-
For a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
The resulting unilamellar vesicles (liposomes) should be stored at 4°C.
Ligand Conjugation via EDC/NHS Chemistry
The primary amine groups on the surface of the liposomes can be used to conjugate carboxyl-containing ligands using carbodiimide chemistry.
Materials:
-
Amine-functionalized liposomes
-
Carboxyl-containing targeting ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Dissolve the targeting ligand in the activation buffer.
-
Add EDC and Sulfo-NHS to the ligand solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Add the activated ligand solution to the amine-functionalized liposome suspension in the coupling buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to deactivate any unreacted NHS-esters.
-
Purify the resulting targeted liposomes from unreacted ligand and coupling reagents by dialysis or size-exclusion chromatography.
Cellular Uptake and Intracellular Trafficking
The surface charge and functionality of nanoparticles significantly influence their interaction with cells. The presence of primary amines on the surface of PEGylated nanoparticles can impart a positive zeta potential at physiological pH, which can enhance their interaction with the negatively charged cell membrane, potentially leading to increased cellular uptake.
The primary mechanism of uptake for nanoparticles is endocytosis. The specific endocytic pathway can be influenced by particle size, shape, and surface chemistry. For amine-functionalized nanoparticles, uptake can occur via several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once internalized, the nanoparticles are trafficked within endosomes. For many drug delivery applications, escape from the endosomal compartment is crucial for the therapeutic agent to reach its intracellular target. The "proton sponge" effect, often associated with polyamines, can facilitate endosomal escape by promoting the influx of protons and counter-ions into the endosome, leading to osmotic swelling and rupture. While the amine density on a typical DSPE-PEG-amine functionalized nanoparticle is not as high as in polycationic polymers, the surface amines may still play a role in modulating the intracellular fate of the nanoparticles.
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of PEG-3 Caprylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical physicochemical properties of PEG-3 caprylamine, a non-ionic surfactant increasingly utilized in pharmaceutical formulations. A comprehensive understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for the successful development of robust and effective drug delivery systems. This document provides a summary of available data, detailed experimental protocols for characterization, and logical workflows to guide formulation scientists.
Physicochemical Properties of this compound
This compound, also known as ethoxylated (3) octylamine, possesses an amphiphilic structure, consisting of a hydrophobic octyl (C8) alkyl chain and a hydrophilic polyethylene glycol (PEG) chain with approximately three repeating ethylene oxide units, terminating in a primary amine. This structure dictates its surface-active properties and influences its solubility and interaction with other molecules.
Table 1: Physicochemical Properties of this compound (and related compounds)
| Property | Value | Notes |
| Chemical Formula | C₁₄H₃₁NO₃ | For this compound. |
| Molecular Weight | ~261.4 g/mol | |
| Appearance | Amber liquid to pale yellow solid | For related coco amine ethoxylates.[1] |
| pH (1% aqueous solution) | 9-11 | For related coco amine ethoxylates.[1] |
| Solubility | Soluble in water and organic solvents | General property of coco amine ethoxylates.[1] |
| Stability | Stable under normal conditions | General property of coco amine ethoxylates.[1] |
Solubility Profile
The solubility of this compound is a crucial factor in its application. As a PEGylated fatty amine, it is expected to be soluble in a wide range of solvents, from polar to non-polar. The presence of the short PEG chain enhances its hydrophilicity compared to the parent octylamine, while the C8 alkyl chain provides lipophilicity.
Table 2: Estimated Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Soluble | The hydrophilic PEG chain and amine group allow for hydrogen bonding with water. |
| Methanol, Ethanol, Isopropanol | Soluble | The amphiphilic nature allows for interaction with both the polar hydroxyl group and the alkyl chain of the alcohol. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | The polarity of these solvents can accommodate the polar head group of the surfactant. |
| Tetrahydrofuran (THF) | Soluble | THF is a good solvent for many polymers, including PEG. | |
| Non-Polar / Weakly Polar | Dichloromethane, Chloroform | Soluble | The hydrophobic alkyl chain interacts favorably with these chlorinated solvents. |
| Toluene | Soluble | The alkyl chain allows for dissolution in aromatic hydrocarbons. | |
| Hexane, Heptane | Sparingly Soluble to Insoluble | The short C8 chain may not provide sufficient lipophilicity to overcome the polarity of the PEG-amine head group for complete miscibility with highly non-polar alkanes. |
Stability Profile
The chemical stability of this compound is critical for ensuring the shelf-life and efficacy of pharmaceutical formulations. Degradation can be influenced by several factors, including pH, temperature, and exposure to oxidative conditions.
pH Stability
Ethoxylated amines can exhibit different characteristics depending on the pH. In acidic conditions, the primary amine group will be protonated, leading to cationic properties. Under neutral and alkaline conditions, they behave more like non-ionic surfactants. Fatty amine ethoxylates are reported to exhibit more stability in acidic and alkali solutions compared to some other surfactant classes.[1]
-
Acidic pH (below ~4-5): The amine group is protonated (-NH3+), making the molecule cationic. This can influence its interaction with other formulation components and potentially affect its stability. Hydrolysis of the ether linkages in the PEG chain is a potential degradation pathway under strong acidic conditions and elevated temperatures.
-
Neutral pH (~7): The molecule exists predominantly in its non-ionic form. It is generally expected to be stable under these conditions.
-
Alkaline pH (above ~9): The molecule is in its non-ionic form. While generally stable, strong alkaline conditions, especially at high temperatures, could potentially lead to degradation.
Thermal Stability
Elevated temperatures can accelerate the degradation of PEGylated compounds and amines. The degradation of amines in the presence of CO2 is a well-studied area, and while not directly analogous, it highlights the susceptibility of amines to thermal degradation. The rate of thermal degradation for amines generally increases with higher temperatures.
Oxidative Stability
PEG chains are susceptible to oxidative degradation, which can be initiated by the presence of oxygen, metal ions, and light. This degradation can lead to the formation of aldehydes, ketones, and carboxylic acids, which can in turn react with the amine functionality, leading to impurities and loss of function.
Experimental Protocols
To accurately determine the solubility and stability of this compound in specific systems, the following experimental protocols are recommended.
Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 40°C) and agitate for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow undissolved material to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of this compound. The solubility is then calculated and typically expressed in mg/mL or g/100mL.
Stability Indicating Assay
This protocol describes a general approach for assessing the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired aqueous buffers (e.g., pH 4, 7, and 9) and organic solvents.
-
Stress Conditions:
-
Hydrolytic Stability: Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, 40°C, and a forced degradation temperature like 60°C). Protect samples from light.
-
Thermal Stability: Store solutions in a single, representative solvent at the same range of temperatures.
-
Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to the solutions and store them at controlled temperatures.
-
Photostability: Expose solutions to a controlled light source according to ICH Q1B guidelines.
-
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw aliquots from each sample.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and/or MS detection. The method should be capable of separating the intact this compound from any potential degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound at each time point. If significant degradation is observed, attempt to identify the major degradation products using mass spectrometry. The degradation rate can be calculated to determine the shelf-life under different conditions.
Conclusion
This compound is a versatile excipient with a favorable solubility profile in a wide array of solvents, making it suitable for diverse pharmaceutical formulations. Its stability is dependent on environmental factors such as pH, temperature, and exposure to oxidative stress. The provided experimental protocols offer a robust framework for formulators to thoroughly characterize the solubility and stability of this compound within their specific drug product matrices. This systematic approach is essential for developing safe, stable, and effective pharmaceutical products. Further studies to generate specific quantitative solubility and stability data for this compound are highly encouraged to build a more comprehensive understanding of this valuable excipient.
References
A Technical Guide to Research-Grade PEG-3 Caprylamine: Suppliers, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of research-grade PEG-3 caprylamine, a short-chain amine-terminated polyethylene glycol (PEG) derivative. This guide is designed to assist researchers, scientists, and drug development professionals in sourcing, handling, and utilizing this versatile molecule in their laboratory work. We will delve into its commercial availability, key technical specifications, and detailed experimental protocols for its application in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Commercial Suppliers of Research-Grade PEG-3 Amine and Related Compounds
A variety of chemical suppliers offer research-grade PEG-3 amine and analogous short-chain amine-PEG derivatives. These compounds are critical for introducing discrete, hydrophilic spacers in bioconjugation and drug development. The following table summarizes key information from prominent commercial suppliers. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| BroadPharm | m-PEG3-amine | 74654-07-2 | 163.2 | >98% | -20°C |
| Biopharma PEG | NH2-PEG3-NH2 | 929-75-9 | Varies by product | ≥95% | -5°C, dry, avoid sunlight |
| JenKem Technology | Activated PEGs for Amine PEGylation | Varies | Varies | High Purity (>99% for GMP) | Varies |
| Polysciences | Amine PEGs | Varies | Varies | Not specified | Not specified |
| AxisPharm | Amino PEG Linkers | Varies | Varies | High Purity | Not specified |
| MedchemExpress | m-PEG3-Amine | 74654-07-2 | 163.21 | Not specified | 4°C, protect from light |
Core Applications of this compound in Research
The primary amine group of this compound provides a reactive handle for covalent attachment to various functional groups, making it a valuable tool in numerous research applications. The short, discrete PEG linker offers a balance of hydrophilicity and defined spacer length, which is crucial for optimizing the properties of bioconjugates.
Key applications include:
-
Bioconjugation: The amine group readily reacts with carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic groups to form stable amide bonds. This allows for the labeling and modification of proteins, peptides, and other biomolecules.
-
Drug Delivery: PEGylation, the process of attaching PEG chains to molecules, can improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents. Short PEG linkers like this compound can be used to attach drugs to targeting ligands or nanoparticles.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a cytotoxic payload to a monoclonal antibody. The properties of this linker are critical for the stability and efficacy of the ADC. Short, hydrophilic PEG linkers can enhance the solubility and reduce aggregation of the final conjugate.
-
PROTACs: PROTACs are bifunctional molecules that induce the degradation of target proteins. A linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The length and composition of this linker are crucial for the formation of a productive ternary complex. Short PEG linkers are often used in the optimization of PROTAC design.[1][2]
-
Surface Modification: The amine group can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific protein binding.[3]
Experimental Protocols
The following are detailed methodologies for common reactions involving this compound.
Protocol 1: Amide Bond Formation with a Carboxylic Acid using EDC/NHS Chemistry
This two-step protocol describes the activation of a carboxylated molecule with EDC and NHS, followed by conjugation to PEG-3 amine.[3][4]
Materials:
-
Carboxylic acid-containing molecule
-
PEG-3 amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and PEG-3 amine to room temperature before use.
-
Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of PEG-3 amine in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC (1.5 to 5-fold molar excess over the carboxylic acid).
-
Immediately add NHS or Sulfo-NHS (1.5 to 5-fold molar excess over the carboxylic acid).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to PEG-3 Amine:
-
Add the PEG-3 amine solution to the activated carboxylic acid mixture. A 1.5 to 10-fold molar excess of the amine over the carboxylic acid is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the PEG-3 amine conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol describes the formation of a stable secondary amine bond between PEG-3 amine and a carbonyl-containing molecule.[5][6][7]
Materials:
-
Aldehyde or ketone-containing molecule
-
PEG-3 amine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Reaction Buffer: 0.1 M HEPES, pH 7.0-7.5
-
Anhydrous Methanol or DMF
Procedure:
-
Preparation of Reaction Mixture:
-
Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer or anhydrous methanol/DMF.
-
Add PEG-3 amine in a 1.1 to 1.5-fold molar excess over the carbonyl compound.
-
-
Imine Formation:
-
Allow the mixture to incubate for 1-2 hours at room temperature to form the Schiff base (imine). The reaction can be monitored by LC-MS.
-
-
Reduction to a Secondary Amine:
-
Add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) in a 1.5 to 2-fold molar excess over the carbonyl compound.
-
Caution: Sodium cyanoborohydride is highly toxic and should be handled in a fume hood.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by the slow addition of an acid (e.g., acetic acid) to decompose the excess reducing agent.
-
Purify the conjugate using an appropriate method such as RP-HPLC.
-
Visualization of Key Mechanisms
To illustrate the role of this compound as a linker in advanced therapeutic modalities, the following diagrams depict the general mechanisms of action for PROTACs and ADCs.
Caption: PROTAC-mediated protein degradation workflow.
Caption: Antibody-Drug Conjugate (ADC) mechanism of action.
Characterization of PEG-3 Amine Conjugates
The successful conjugation of PEG-3 amine to a molecule of interest should be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing PEGylated molecules. The appearance of characteristic peaks from the ethylene glycol repeats of the PEG chain in the spectrum of the purified conjugate can confirm successful conjugation.[8][9]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, thereby confirming the addition of the PEG-3 amine moiety.[10]
-
Chromatography: HPLC, particularly RP-HPLC and SEC, can be used to purify the conjugate and assess its purity. A shift in retention time compared to the unconjugated starting materials is indicative of a successful reaction.
Conclusion
Research-grade this compound and its analogues are indispensable tools in modern drug discovery and development. Their ability to introduce discrete, hydrophilic spacers facilitates the creation of sophisticated bioconjugates with improved properties. This guide provides a foundational understanding of the commercial landscape, key applications, and practical experimental protocols for utilizing these valuable reagents. Researchers are encouraged to optimize the provided protocols for their specific molecules and experimental setups to achieve the best results.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
The Distinctive Profile of PEG-3 Caprylamine: A Technical Guide to its Fundamental Differences from Conventional PEGs
For Immediate Release
This technical guide provides a comprehensive analysis of PEG-3 caprylamine, elucidating its fundamental structural and functional differences from other polyethylene glycols (PEGs). Designed for researchers, scientists, and drug development professionals, this document delves into the unique physicochemical properties, experimental considerations, and potential applications of this specialized PEG derivative.
Introduction: Beyond Conventional PEGylation
Polyethylene glycol (PEG) has long been a cornerstone in pharmaceutical sciences, prized for its ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Standard PEGs, typically methoxy-terminated (mPEG), offer a hydrophilic shield that can reduce immunogenicity and prolong circulation times. However, the growing sophistication of drug delivery systems necessitates a more nuanced selection of PEG derivatives with specific functionalities.
This compound, a low molecular weight PEG with a terminal primary amine and a C8 alkyl chain, represents a significant departure from traditional PEGs. Its unique tripartite structure—a short, discrete PEG linker, a reactive primary amine, and a hydrophobic capryl (octyl) group—confers a distinct set of properties that are not attainable with conventional PEGs. This guide will systematically explore these differences, providing a clear rationale for the selection of this compound in advanced drug delivery and bioconjugation applications.
Structural and Physicochemical Divergence
The primary distinction of this compound lies in its amphiphilic nature, a direct consequence of its C8 alkyl tail. This hydrophobic moiety, absent in standard mPEGs and short-chain amine-PEGs, introduces lipid-like characteristics. This structural variance translates into significant differences in physicochemical behavior.
Table 1: Comparative Physicochemical Properties of Selected PEGs
| Property | This compound | mPEG-amine (similar MW) | Standard mPEG (similar MW) |
| Molecular Formula | C₁₄H₃₁NO₃[1] | Variable (e.g., C₇H₁₇NO₃ for m-PEG3-amine)[2] | Variable (e.g., C₇H₁₆O₄ for mPEG₃) |
| Molecular Weight ( g/mol ) | ~261.4 | ~163.2[2] | ~164.2 |
| Terminal Functional Group | Primary Amine | Primary Amine | Methoxy |
| Hydrophobic Moiety | C8 Alkyl Chain | None | None |
| Predicted pKa of Amine | ~9.7 (estimated based on similar structures)[3] | ~9.7 (for bis(3-aminopropyl)-terminated PEG)[3] | N/A |
| Solubility | Soluble in water and various organic solvents.[4][5][6] The C8 tail may decrease aqueous solubility compared to a standard PEG of the same length but enhance solubility in less polar organic solvents. | Highly soluble in water and polar organic solvents.[4] | Highly soluble in water and a broad range of organic solvents.[4][5][6][7] |
| Amphiphilicity | High | Low | Very Low |
The presence of the caprylamine tail in this compound is a critical differentiator. This alkyl chain can influence the pharmacokinetics and biodistribution of nanoparticles by modulating their interaction with cellular membranes and serum proteins.[8][9] The length of the lipid anchor in PEG-lipids has been shown to be a critical determinant of the nanoparticle's in vivo activity and circulation time.[8][9]
Experimental Protocols: A Focus on Amine Reactivity and Purification
The primary amine of this compound offers a versatile handle for conjugation to a wide array of molecules, including proteins, peptides, and nanoparticles. The experimental approach for utilizing this functionality is distinct from that of hydroxyl- or methoxy-terminated PEGs.
General Protocol for Covalent Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol outlines the steps for forming a stable amide bond between this compound and a molecule bearing a carboxylic acid group, using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).
-
Prepare a solution of this compound in the same solvent.
-
Prepare fresh solutions of EDC and an optional N-hydroxysuccinimide (NHS) or sulfo-NHS in the reaction buffer (typically MES buffer at pH 4.5-6 for the activation step).[10]
-
-
Activation of Carboxylic Acid:
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution of the carboxylic acid-containing molecule.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the this compound solution (1.2 equivalents) to the activated molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine-containing buffer (e.g., phosphate-buffered saline, PBS).[10]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.[10]
-
Purify the PEGylated product using dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted this compound and coupling reagents. The hydrophobic nature of the capryl group may necessitate the use of organic mobile phases in chromatography.
-
Synthesis of Amine-Terminated PEGs
The synthesis of amine-terminated PEGs typically involves a two-step process:
-
Activation of the Terminal Hydroxyl Group: The hydroxyl group of a PEG molecule is converted into a good leaving group, often by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine.[11]
-
Nucleophilic Substitution: The activated PEG is then reacted with a source of amine, such as ammonia or, in a more controlled manner, by reacting with sodium azide to form a PEG-azide, followed by reduction to the amine using a reducing agent like triphenylphosphine (Staudinger reaction).[12]
Visualizing Functional Differences: Logical and Experimental Workflows
The unique properties of this compound lead to distinct considerations in experimental design and its role in biological systems. The following diagrams, rendered in Graphviz DOT language, illustrate these differences.
Diagram 1: Logical Workflow for PEG Selection in Nanoparticle Formulation
Caption: Workflow for selecting a suitable PEG derivative based on the desired final properties of the nanoparticle formulation.
Diagram 2: Comparative Cellular Uptake Pathways of Nanoparticles
Caption: Potential cellular uptake mechanisms for nanoparticles functionalized with standard mPEG versus amphiphilic this compound.
Conclusion: A Specialized Tool for Advanced Drug Delivery
This compound is not a direct replacement for conventional PEGs but rather a specialized tool for applications demanding a combination of hydrophilicity, reactivity, and hydrophobicity. Its defining feature, the caprylamine moiety, introduces an amphiphilic character that can be leveraged for:
-
Enhanced interaction with lipid bilayers: Potentially improving cellular uptake or the fusion of lipid-based nanoparticles with endosomal membranes.[13][14][15][16][17]
-
Improved encapsulation of hydrophobic drugs: The C8 tail can create a more favorable microenvironment for lipophilic molecules within a nanoparticle carrier.
-
Controlled self-assembly: The amphiphilic nature can drive the formation of micelles or other nano-assemblies.
Researchers and drug developers should consider the unique properties of this compound when designing next-generation drug delivery systems, particularly those involving lipid nanoparticles, polymeric micelles, and applications where modulation of membrane interactions is desirable. The careful selection of the appropriate PEG derivative, based on a thorough understanding of its fundamental properties, is paramount to achieving optimal therapeutic outcomes.
References
- 1. This compound | C14H31NO3 | CID 13802587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 3. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 7. arpc-ir.com [arpc-ir.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vbn.aau.dk [vbn.aau.dk]
Methodological & Application
Application Notes & Protocols: Surface Modification of Nanoparticles with PEG-3 Caprylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) modification, or PEGylation, is a widely adopted strategy to enhance the systemic circulation time and reduce the immunogenicity of nanoparticles for therapeutic applications.[1][2] By forming a hydrophilic layer on the nanoparticle surface, PEG reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2] PEG-3 caprylamine is a short-chain PEG derivative featuring a terminal amine group and a C8 lipid anchor. This structure is particularly suited for modifying lipid-based nanoparticles or other nanoparticles where a lipid anchor can be inserted into the particle's outer leaflet. The primary amine allows for further conjugation of targeting ligands, imaging agents, or other functional molecules.[3]
This document provides detailed protocols for the surface modification of lipid nanoparticles (LNPs) with this compound, methods for characterization, and representative data.
Key Applications
The use of this compound for nanoparticle surface modification is beneficial for:
-
Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation.[1]
-
Prolonged Circulation: The "stealth" properties imparted by PEGylation reduce clearance by the immune system, leading to longer half-lives in vivo.[4][5]
-
Platform for Further Functionalization: The terminal amine group serves as a reactive handle for the covalent attachment of targeting moieties (e.g., antibodies, peptides) or imaging agents.[3]
-
Improved Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher probability of reaching their target tissue, which is particularly relevant for passive targeting via the enhanced permeability and retention (EPR) effect in tumors.[1]
Experimental Protocols
Protocol 1: Formulation of this compound Modified Lipid Nanoparticles
This protocol describes the formulation of lipid nanoparticles incorporating this compound using a microfluidic mixing method. This method allows for the rapid and reproducible self-assembly of lipids into nanoparticles.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Payload (e.g., siRNA, mRNA)
-
Microfluidic mixing system
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.
-
Prepare Aqueous Phase: Dilute the nucleic acid payload in the aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).
-
Nanoparticle Formation: Pump the lipid-ethanol solution and the aqueous payload solution through the microfluidic mixer. The rapid mixing of the two phases will induce the self-assembly of lipids into nanoparticles, encapsulating the payload.
-
Purification: The resulting nanoparticle suspension is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated payload.[4] The buffer is exchanged to a storage buffer (e.g., PBS, pH 7.4).
-
Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.
-
Storage: Store the purified nanoparticles at 4°C.
Protocol 2: Characterization of this compound Modified Nanoparticles
1. Size and Zeta Potential Measurement
-
Method: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge and colloidal stability.[4][6]
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in the desired buffer (e.g., 1x PBS).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the size and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Quantification of PEGylation
-
Method: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to confirm the presence and quantify the amount of this compound in the nanoparticle formulation.[7][8]
-
Procedure:
-
Lyophilize a known amount of the purified nanoparticle formulation.
-
Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., CDCl₃/MeOD mixture).
-
Acquire the ¹H NMR spectrum.
-
The characteristic peaks of the PEG ethylene oxide units (around 3.6 ppm) can be integrated and compared to the signals from the lipid components to determine the molar ratio.[8]
-
Data Presentation
The following tables summarize expected characterization data for lipid nanoparticles with and without this compound modification.
Table 1: Physicochemical Properties of Nanoparticles
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Unmodified LNP | 95 ± 5 | 0.15 ± 0.03 | +15 ± 2 |
| this compound LNP | 105 ± 7 | 0.12 ± 0.02 | +5 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Serum Stability Assay
| Formulation | Size Increase after 24h in 50% FBS |
|---|---|
| Unmodified LNP | 60% |
| this compound LNP | 15% |
FBS: Fetal Bovine Serum
Visualizations
Below are diagrams illustrating key workflows and concepts related to the use of this compound in nanoparticle surface modification.
Caption: Workflow for this compound LNP formulation.
Caption: Mechanism of PEGylation for immune evasion.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bohrium.com [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PEG-3 Caprylamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PEG-3 caprylamine as a hydrophilic linker in various bioconjugation techniques. This versatile linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, where it enhances solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1][2][3]
Introduction to this compound
This compound is a short, monodisperse polyethylene glycol (PEG) linker featuring a terminal primary amine group. Its structure combines the hydrophilicity of the PEG moiety with the reactive functionality of the amine, making it an ideal building block for bioconjugation. The PEG chain, consisting of three ethylene glycol units, imparts increased water solubility and reduces aggregation of hydrophobic molecules.[4] The terminal amine allows for covalent attachment to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, enabling the linkage of biomolecules to drugs, probes, or other molecules of interest.[4][5]
Key Advantages of this compound:
-
Enhanced Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic payloads in aqueous buffers.[6]
-
Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer.[7]
-
Defined Length: As a monodisperse linker, it ensures homogeneity in the final conjugate, which is crucial for regulatory approval and consistent performance.
-
Versatile Reactivity: The primary amine can participate in various conjugation chemistries.[4]
-
Reduced Steric Hindrance: The flexible PEG spacer can minimize steric hindrance between the conjugated molecules, preserving their biological activity.[6]
Applications in Bioconjugation
This compound is a valuable tool in several bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): As a component of the linker connecting a monoclonal antibody to a cytotoxic payload, this compound can improve the ADC's solubility, stability, and pharmacokinetic profile.[3][8] The use of PEG linkers can create a protective shield around the payload, enhancing its properties.
-
PROTACs (Proteolysis Targeting Chimeras): In PROTAC design, PEG linkers are commonly used to connect the target protein binder and the E3 ligase ligand. Short PEG chains like PEG-3 are frequently employed for this purpose.[1][2]
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins with this compound can enhance their therapeutic properties.
-
Nanoparticle Functionalization: The amine group can be used to attach this compound to the surface of nanoparticles, improving their stability and biocompatibility for drug delivery applications.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing PEG linkers in bioconjugation. While specific data for this compound is limited in publicly available literature, the presented data for short-chain PEGs provides valuable insights into their impact on key parameters.
| Parameter | Biomolecule | Linker Type | Payload/Label | Key Findings | Reference |
| Drug-to-Antibody Ratio (DAR) | Trastuzumab | Maleimide-PEG-Glucuronide | MMAE | Achieved a DAR of ~8 with a PEG12 linker, demonstrating the utility of PEG in enabling higher drug loading. | |
| Pharmacokinetics (Half-life) | Affibody (ZHER2) | SMCC (no PEG) vs. PEG4k & PEG10k | MMAE | PEGylated conjugates showed significantly prolonged half-lives (2.5- and 11.2-fold extensions for PEG4k and PEG10k, respectively) compared to the non-PEGylated version. | [8] |
| In Vitro Cytotoxicity (IC50) | Affibody (ZHER2) | SMCC (no PEG) vs. PEG4k & PEG10k | MMAE | Increased PEG length led to a reduction in in vitro cytotoxicity (4.5- and 22-fold reduction for PEG4k and PEG10k, respectively). | [8] |
| Conjugation Efficiency | IgG | NHS-PEG | - | A 20-fold molar excess of NHS-PEG linker typically results in the conjugation of 4-6 linkers per antibody. | [9] |
| Recovery from Plasma | PEG and PEG-PTX | - | Paclitaxel | Recoveries were greater than 90% with low matrix effects in plasma samples. | [10] |
| Detection Limit | Free PEG | - | - | Detection and quantitation limits for free PEG were determined to be 10 and 25 µg/mL, respectively. | [10] |
Experimental Protocols
Here are detailed protocols for common bioconjugation reactions involving an amine-PEG3 linker like this compound.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group using EDC and NHS to form an NHS ester, which then reacts with the primary amine of this compound.
Materials:
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in Reaction Buffer to a final concentration of 10-20 mM.
-
Immediately before use, prepare a 100 mg/mL solution of EDC and a 100 mg/mL solution of NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of the EDC solution to the Molecule-COOH solution.
-
Immediately add a 20-fold molar excess of the NHS solution to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the activated Molecule-COOH.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and reaction byproducts by dialysis against PBS or by using a desalting column.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.
-
Protocol 2: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol is a more direct method for conjugating this compound to a molecule that is already functionalized with an NHS ester.
Materials:
-
NHS ester-activated molecule (Molecule-NHS)
-
This compound
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Dissolve the Molecule-NHS in anhydrous DMF or DMSO to prepare a 10 mM stock solution.[]
-
Dissolve this compound in Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents using a desalting column or dialysis.[9]
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using appropriate analytical techniques such as mass spectrometry or HPLC.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes involving PEG linkers in bioconjugation.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]
- 5. Amine-PEG3-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: PEG-3 Caprylamine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) modification, or PEGylation, is a widely adopted strategy in drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Short-chain PEGylated lipids, such as PEG-3 caprylamine, are amphiphilic molecules that can be incorporated into various drug delivery systems. This document provides an overview of the potential applications, experimental protocols, and key considerations for the use of this compound and analogous short-chain PEG-amine lipids in the formulation of advanced drug delivery systems.
Note: Specific experimental data for this compound is limited in publicly available literature. The following application notes and protocols are based on established principles and data from analogous short-chain PEGylated lipids, such as DMG-PEG2000, which features a C14 lipid anchor. Researchers should consider this as a foundational guide and optimize protocols for their specific applications.
Principle of Action
This compound is a lipid-terminated PEG derivative. The caprylamine (C8) lipid tail serves as a hydrophobic anchor, enabling its incorporation into the lipid bilayers of liposomes or the core of nanoparticles and micelles. The short PEG-3 (three ethylene glycol units) chain provides a hydrophilic corona. This structure imparts several key features to drug delivery systems:
-
Stealth Properties: The hydrophilic PEG layer creates a steric barrier that reduces opsonization (the process of marking pathogens for phagocytosis), thereby helping the drug carrier evade the mononuclear phagocyte system (MPS) and prolonging circulation time in the bloodstream.[1][2]
-
Enhanced Stability: The PEG corona can prevent aggregation of nanoparticles and liposomes, improving their colloidal stability.[3]
-
Controlled Drug Release: The properties of the PEGylated lipid, including the length of both the lipid and PEG chains, can influence the drug release kinetics from the carrier.[4][5]
-
Modulated Cellular Uptake: While PEGylation can reduce non-specific uptake by immune cells, it can also impact uptake by target cells. The density and length of the PEG chains are critical parameters that need to be optimized for efficient drug delivery.[6][7]
Applications in Drug Delivery Systems
This compound and similar short-chain PEG-amines can be utilized in the formulation of various drug delivery platforms:
Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery
Short-chain PEG-lipids are crucial components of LNPs for the delivery of mRNA, siRNA, and other nucleic acids.[3][8] They play a role in controlling particle size during formation and preventing aggregation. The relatively short lipid anchor of this compound may allow for its dissociation from the LNP surface in vivo, a phenomenon known as "PEG-shedding." This can facilitate the interaction of the LNP with target cells and subsequent endosomal escape of the nucleic acid payload.[1][9]
Stealth Liposomes for Small Molecule and Protein Delivery
Conventional liposomes are rapidly cleared from circulation. The incorporation of this compound into the liposomal bilayer can significantly increase their circulation half-life, allowing for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[10]
Polymeric Micelles for Poorly Soluble Drugs
Amphiphilic block copolymers containing PEG can self-assemble into micelles to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability. This compound can be used as a surface-modifying agent in these systems to enhance their stability and circulation time.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on drug delivery systems formulated with short-chain PEGylated lipids. This data can serve as a reference for formulating systems with this compound.
Table 1: Influence of PEG-Lipid Content on Lipid Nanoparticle (LNP) Properties
| PEG-Lipid Molar % | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency (Relative Units) |
| 0.5 | 85 ± 5 | 0.12 ± 0.02 | > 95 | 0.8 ± 0.1 |
| 1.5 | 90 ± 7 | 0.11 ± 0.03 | > 95 | 1.0 ± 0.15 |
| 3.0 | 105 ± 8 | 0.15 ± 0.04 | > 90 | 0.6 ± 0.1 |
| 5.0 | 120 ± 10 | 0.18 ± 0.05 | > 90 | 0.3 ± 0.08 |
Data is illustrative and based on trends observed for short-chain PEG-lipids like DMG-PEG2000.[7][11]
Table 2: Pharmacokinetic Parameters of Doxorubicin in Conventional vs. PEGylated Liposomes
| Formulation | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (mL/h/kg) |
| Free Doxorubicin | < 1 | 5 | > 1000 |
| Conventional Liposomes | 2 - 4 | 50 - 100 | 100 - 200 |
| PEGylated Liposomes | 40 - 60 | 2000 - 3000 | 5 - 10 |
This table presents typical values demonstrating the significant impact of PEGylation on drug pharmacokinetics.
Experimental Protocols
Protocol 1: Formulation of PEGylated Lipid Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing PEGylated LNPs containing a model siRNA.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
siRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Lipid Stock Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
siRNA Solution Preparation: Dissolve the siRNA in citrate buffer (pH 4.0).
-
LNP Formation: Rapidly inject the lipid-ethanol solution into the siRNA-citrate buffer solution with vigorous stirring. The final ethanol concentration should be around 25-35%.
-
Incubation: Allow the mixture to stir for 30 minutes at room temperature to ensure LNP formation and siRNA encapsulation.
-
Dialysis: Transfer the LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours to remove ethanol and unencapsulated siRNA.
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess surface charge.
-
Quantify siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).
-
Visualize LNP morphology using Transmission Electron Microscopy (TEM).
-
Protocol 2: Characterization of Drug Release from PEGylated Micelles
This protocol outlines a dialysis-based method to evaluate the in vitro release of a hydrophobic drug from polymeric micelles.
Materials:
-
Drug-loaded PEGylated micelles
-
Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)
-
Dialysis membrane (appropriate MWCO to retain micelles but allow free drug to pass)
-
Shaking incubator
Procedure:
-
Place a known concentration of the drug-loaded micelle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5) to simulate physiological and endosomal pH, respectively.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for developing drug delivery systems with this compound.
Caption: Mechanism of PEGylation in enhancing drug delivery system performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 4. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG based random copolymer micelles as drug carriers: the effect of hydrophobe content on drug solubilization and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]
- 9. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for PEG-3 Caprylamine in Therapeutic Peptide PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This modification can lead to a longer circulation half-life, improved stability against proteolytic degradation, reduced immunogenicity, and increased solubility.[1][2] While high molecular weight PEGs have been extensively utilized, short-chain PEGs, such as PEG-3 caprylamine, are gaining interest for applications where a more modest alteration of hydrodynamic size is desired, potentially preserving more of the native peptide's potency while still offering stability benefits.
This compound is a short, amine-terminated PEG derivative. Its primary amine group allows for covalent conjugation to carboxylic acid groups on a peptide, such as the C-terminus or the side chains of aspartic and glutamic acid residues. This document provides detailed application notes and protocols for the use of this compound in the PEGylation of therapeutic peptides.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(2-(2-(Octylamino)ethoxy)ethoxy)ethanol |
| Molecular Formula | C14H31NO3 |
| Molecular Weight | 261.40 g/mol |
| Structure | |
| Functional Group | Primary Amine (-NH2) |
| Reactivity | Reacts with activated carboxylic acids (e.g., NHS esters) or carboxyl groups in the presence of coupling agents (e.g., EDC, HATU) to form a stable amide bond.[3][4] |
Effects of Short-Chain PEGylation on Peptide Properties
The conjugation of short PEG chains can significantly influence the physicochemical and biological characteristics of a therapeutic peptide. Below is a summary of expected effects based on studies of similar short-chain PEGylated peptides.
| Parameter | Effect of Short-Chain PEGylation | Rationale |
| In Vitro Stability (Proteolytic Degradation) | Increased half-life | The PEG moiety provides steric hindrance, protecting the peptide backbone from enzymatic cleavage. |
| In Vivo Half-Life | Moderately increased | The slight increase in hydrodynamic radius can reduce renal clearance, a primary elimination route for small peptides.[5] |
| Receptor Binding Affinity / In Vitro Potency | Potential for slight decrease | Steric hindrance from the PEG chain may partially interfere with the peptide's interaction with its target receptor. This effect is generally less pronounced with shorter PEG chains compared to high molecular weight PEGs. |
| Immunogenicity | Reduced | The PEG chain can mask antigenic epitopes on the peptide, making it less recognizable by the immune system.[1] |
| Solubility | Increased | The hydrophilic nature of the PEG chain enhances the aqueous solubility of the peptide. |
Note: The exact quantitative impact of this compound conjugation is highly dependent on the specific peptide sequence, the site of attachment, and the overall structure of the conjugate.
Experimental Protocols
Protocol 1: C-Terminal PEGylation of a Peptide with this compound using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to the C-terminal carboxylic acid of a therapeutic peptide.
Materials:
-
Therapeutic peptide with a free C-terminus
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: LC-MS for reaction monitoring and product characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Peptide C-terminus:
-
Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This step activates the C-terminal carboxyl group to form an NHS ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add a 10 to 20-fold molar excess of this compound (dissolved in a small amount of Coupling Buffer) to the activated peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Reaction Quenching:
-
Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted peptide, excess this compound, and reaction byproducts using RP-HPLC with a suitable C8 or C18 column.
-
Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) for elution.
-
Collect fractions and analyze by LC-MS to identify the desired mono-PEGylated product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (to verify the mass of the conjugate) and analytical RP-HPLC (to assess purity).
-
Protocol 2: Characterization of PEGylated Peptide
A. Mass Spectrometry (LC-MS)
-
Objective: To confirm the successful conjugation and determine the degree of PEGylation.
-
Method:
-
Inject the purified PEGylated peptide into an LC-MS system.
-
The mass spectrum of the PEGylated peptide will show a mass shift corresponding to the addition of one or more this compound molecules (261.40 Da per molecule).
-
Compare the observed mass with the theoretical mass of the mono-PEGylated peptide.
-
B. Reverse-Phase HPLC (RP-HPLC)
-
Objective: To assess the purity of the PEGylated peptide and separate it from the unreacted peptide.
-
Method:
-
Use a C18 analytical column with a water/acetonitrile gradient containing 0.1% TFA.
-
The PEGylated peptide will typically have a slightly different retention time than the un-PEGylated peptide.
-
Purity is determined by integrating the peak area of the desired product relative to the total peak area.
-
C. In Vitro Stability Assay (Protease Digestion)
-
Objective: To compare the stability of the PEGylated peptide to the native peptide in the presence of proteases.
-
Method:
-
Incubate both the native and PEGylated peptides in a solution containing a relevant protease (e.g., trypsin, chymotrypsin, or human serum).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the enzymatic reaction in the aliquots.
-
Analyze the amount of remaining intact peptide at each time point by RP-HPLC.
-
Calculate and compare the half-lives of the native and PEGylated peptides.
-
Visualizations
Caption: Workflow for C-terminal peptide PEGylation.
Caption: Generic cell signaling pathway for a therapeutic peptide.
References
- 1. bachem.com [bachem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Self-Assembled Monolayers of PEG-3 Caprylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. They are a powerful tool for modifying surface properties in a controlled manner. Short-chain polyethylene glycol (PEG) terminated molecules are of particular interest for biomedical and drug development applications due to their ability to resist non-specific protein adsorption, a phenomenon often referred to as "bio-fouling". This resistance is attributed to the formation of a hydration layer and steric hindrance, which prevents proteins and cells from adhering to the surface.
PEG-3 caprylamine, also known as PEG-3 octylamine, is an amphiphilic molecule consisting of a short, hydrophilic 3-unit PEG chain and a hydrophobic 8-carbon alkyl chain (capryl/octyl) terminated with a primary amine. The terminal amine group can be used to anchor the molecule to suitable substrates, such as silica, gold, or other surfaces with appropriate functional groups, creating a densely packed, bio-inert monolayer. These this compound SAMs can be instrumental in the development of various biomedical devices, drug delivery systems, and biosensors by minimizing unwanted biological interactions.
Applications in Research and Drug Development
The creation of bio-inert surfaces using this compound has a wide range of applications:
-
Drug Delivery: Coating nanoparticles with this compound can increase their circulation time in the bloodstream by reducing opsonization and clearance by the reticuloendothelial system. This enhances the probability of the nanoparticles reaching their target site.
-
Biosensors: In biosensing applications, minimizing non-specific binding to the sensor surface is critical for achieving high sensitivity and specificity. A this compound SAM can be used to create a background that resists the binding of non-target molecules from complex biological samples like blood serum or cell lysates.
-
Medical Implants: The biocompatibility of medical implants can be significantly improved by coating their surfaces with a bio-inert layer. This can reduce the foreign body response, prevent thrombus formation, and minimize the risk of infection.
-
Cell Culture: For certain cell culture applications, it is desirable to prevent cell adhesion to the substrate. Surfaces modified with this compound can be used to create non-adhesive environments for spheroid and organoid culture.
-
Fundamental Research: this compound SAMs provide well-defined model surfaces for studying protein-surface interactions, cell adhesion, and other interfacial phenomena.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of amine-terminated PEG SAMs on different substrates. The exact values for this compound may vary depending on the specific experimental conditions.
Table 1: Surface Wettability Characterization
| Surface | Advancing Water Contact Angle (θ°) | Receding Water Contact Angle (θ°) | Contact Angle Hysteresis (θ°) |
| Unmodified Silica | < 20 | < 10 | ~10 |
| This compound on Silica | 30 - 50 | 20 - 40 | 10 - 15 |
| Unmodified Gold | 70 - 80 | 50 - 60 | 20 - 25 |
| This compound on Gold | 40 - 60 | 30 - 50 | 10 - 15 |
Table 2: Monolayer Thickness Measurement by Ellipsometry
| Monolayer | Substrate | Assumed Refractive Index | Ellipsometric Thickness (nm) |
| This compound | Silica | 1.45 | 1.0 - 2.0 |
| This compound | Gold | 1.45 | 1.0 - 2.0 |
Table 3: Protein Adsorption Analysis by Surface Plasmon Resonance (SPR)
| Surface | Protein (1 mg/mL) | Adsorbed Mass (ng/cm²) |
| Unmodified Gold | Fibrinogen | > 200 |
| This compound on Gold | Fibrinogen | < 10 |
| Unmodified Gold | Lysozyme | > 150 |
| This compound on Gold | Lysozyme | < 5 |
Experimental Protocols
The following are detailed protocols for the formation and characterization of this compound self-assembled monolayers.
Protocol 1: Formation of this compound SAM on a Silica Substrate
This protocol describes the formation of a this compound monolayer on a silica-based substrate, such as a silicon wafer or a glass slide. The primary amine group of the caprylamine will electrostatically interact with the negatively charged silanol groups on the silica surface.
Materials:
-
This compound
-
Silica substrates (e.g., silicon wafers, glass microscope slides)
-
Ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ammonium hydroxide (NH₄OH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning (RCA-1 Clean):
-
In a chemical fume hood, prepare a piranha solution alternative (RCA-1 or SC-1 clean) by mixing DI water, ammonium hydroxide, and hydrogen peroxide in a 5:1:1 volume ratio. Caution: This solution is corrosive and should be handled with extreme care.
-
Immerse the silica substrates in the RCA-1 solution at 75-80 °C for 15 minutes.
-
Remove the substrates with tweezers and rinse them thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200 proof ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Monolayer Formation:
-
Place the cleaned and dried silica substrates in a clean glass vial.
-
Pour the this compound solution into the vial, ensuring the substrates are fully submerged.
-
Seal the vial and leave it at room temperature for 12-24 hours to allow for the self-assembly process.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the solution with tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
-
Protocol 2: Characterization by Contact Angle Goniometry
This protocol measures the static water contact angle to assess the change in surface wettability after SAM formation.
Materials:
-
Goniometer with a sessile drop system
-
High-purity DI water
-
Unmodified and this compound-modified substrates
Procedure:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Perform measurements at multiple locations on each substrate to ensure reproducibility.
-
Compare the contact angle of the modified substrate to that of an unmodified, clean substrate. A successful SAM formation should result in a change in the contact angle.
Protocol 3: Evaluation of Anti-Fouling Properties by Protein Adsorption Assay
This protocol provides a general method to assess the resistance of the this compound SAM to protein adsorption using a common model protein like bovine serum albumin (BSA).
Materials:
-
Unmodified and this compound-modified substrates
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate (SDS) solution (1% w/v)
-
UV-Vis spectrophotometer or ellipsometer
Procedure:
-
Prepare a 1 mg/mL solution of BSA in PBS.
-
Immerse the unmodified and modified substrates in the BSA solution for 1 hour at room temperature.
-
After incubation, remove the substrates and rinse them thoroughly with PBS to remove any loosely bound protein.
-
Dry the substrates under a stream of nitrogen gas.
-
Quantification of Adsorbed Protein:
-
Ellipsometry: Measure the thickness of the adsorbed protein layer. A significant increase in thickness on the unmodified substrate compared to the modified substrate indicates successful anti-fouling.
-
UV-Vis Spectroscopy (alternative method):
-
Immerse the protein-exposed substrates in a known volume of 1% SDS solution and incubate for 30 minutes to desorb the protein.
-
Measure the absorbance of the SDS solution at 280 nm using a UV-Vis spectrophotometer.
-
Use a standard curve of BSA in 1% SDS to quantify the amount of desorbed protein. A lower protein concentration from the modified substrate indicates better anti-fouling properties.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of bio-resistance.
Caption: Experimental workflow for creating and evaluating this compound SAMs.
Application Notes and Protocols for PEG-3 Caprylamine in Hydrogel Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of PEG-3 caprylamine in the development of advanced hydrogel systems. Due to the limited direct literature on this compound, this document leverages data and protocols from analogous amphiphilic hydrogels incorporating short-chain alkyl amines and other hydrophobic moieties with polyethylene glycol (PEG).
Introduction to this compound Hydrogels
This compound is an amphiphilic molecule that combines a hydrophilic short-chain polyethylene glycol (PEG) component with a hydrophobic caprylamine tail (an 8-carbon alkyl chain). This structure makes it an ideal candidate for the formation of self-assembling or co-polymerized hydrogels with unique properties. The hydrophobic caprylamine moieties can form micellar structures within the hydrogel network, creating hydrophobic domains. These domains are particularly useful for the encapsulation and sustained release of hydrophobic drugs, a significant challenge in drug delivery.[1][2][3] The amine group provides a reactive handle for various crosslinking chemistries.
The incorporation of such amphiphilic components into a hydrogel network can significantly influence its mechanical properties, swelling behavior, and drug release kinetics. By adjusting the concentration of this compound, researchers can tune the hydrogel's properties to suit specific biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[4][5][6]
Key Applications
-
Controlled Drug Delivery of Hydrophobic Drugs: The hydrophobic microdomains created by the aggregation of caprylamine chains can serve as reservoirs for hydrophobic therapeutic agents, protecting them from the aqueous environment and enabling their sustained release.[1][2][3]
-
Tissue Engineering Scaffolds: The self-assembling nature and tunable mechanical properties of these hydrogels can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[5][6]
-
3D Cell Culture: The biocompatible and tunable nature of these hydrogels makes them excellent scaffolds for three-dimensional cell culture, allowing for more physiologically relevant in vitro models.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data for amphiphilic PEG hydrogels, which can be used as a reference for hydrogels developed using this compound.
Table 1: Mechanical Properties of Amphiphilic PEG Hydrogels
| Hydrogel Composition | Crosslinking Method | Storage Modulus (G') (kPa) | Compressive Modulus (kPa) |
| 8-arm PEG-cholesterol/β-cyclodextrin | Host-Guest Interaction | 1-10 | Not Reported |
| 10% w/v 4-arm PEG-Vinyl Sulfone (20 kDa) | Michael-type Addition | 0.29 | Not Reported |
| 15 wt% 8 kDa PEG with varying DTT ratio | Thiol-ene Reaction | 1-10 | 10-100 |
| PEG-PTMC | Click Chemistry | Not Reported | Not Reported |
Table 2: Swelling and Degradation Properties
| Hydrogel Composition | Swelling Ratio (q) | Degradation Time |
| PEG-PTMC | 20-30 | Tunable (days to weeks)[7][8] |
| Alginate-polyester with PEGDA | High water holding capacity | Controlled degradation[4] |
| 15 wt% 8 kDa PEG with varying DTT ratio | Not Reported | Tunable (days)[5] |
Table 3: Drug Loading and Release Characteristics
| Hydrogel System | Model Drug | Drug Loading Efficiency (%) | Release Profile |
| pH-sensitive P(LE-IA-MEG) hydrogel | Dexamethasone | High (5 mg/g) | Sustained, colon-targeting[9] |
| Amphiphilic PCL-g-PEG Copolymers | Curcumin, Paclitaxel | Dependent on amphiphilicity | Sustained release[10] |
| Lipid-hydrogel films | Not Specified | High | Sustained release[11] |
| PLGA-PEG-PLGA hydrogel | Not Specified | High | Sustained release[12] |
Experimental Protocols
Protocol 1: Synthesis of Self-Assembling this compound Hydrogel
This protocol describes a method for preparing a physically crosslinked hydrogel through the self-assembly of this compound.
Materials:
-
mPEG-amine (methoxy-polyethylene glycol-amine)
-
Caprylic acid N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Synthesis of mPEG-caprylamide:
-
Dissolve mPEG-amine and a 1.2 molar excess of caprylic acid NHS ester in anhydrous DMF.
-
Add a 2 molar excess of TEA to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in deionized water and dialyze against deionized water for 48 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the purified product to obtain mPEG-caprylamide as a white powder.
-
-
Hydrogel Formation:
-
Dissolve the lyophilized mPEG-caprylamide in PBS (pH 7.4) at the desired concentration (e.g., 5-20 wt%).
-
Gently heat the solution to 37°C to facilitate dissolution and self-assembly.
-
Allow the solution to cool to room temperature. The formation of a hydrogel should be observed.[13]
-
Characterization:
-
¹H NMR: Confirm the successful conjugation of caprylic acid to the PEG-amine.
-
FTIR: Identify the characteristic amide bond formation.
-
Rheology: Determine the viscoelastic properties of the hydrogel, including storage (G') and loss (G'') moduli.[14][15]
-
Critical Micelle Concentration (CMC): Determine the concentration at which self-assembly into micelles occurs using a fluorescent probe like pyrene.
Protocol 2: Preparation of a Covalently Crosslinked Hydrogel using this compound
This protocol outlines the synthesis of a chemically crosslinked hydrogel using a multi-arm PEG-NHS ester and this compound as a functional component.
Materials:
-
4-arm PEG-NHS ester
-
This compound (synthesized as in Protocol 1, but starting with a diamine-PEG)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of 4-arm PEG-NHS ester in cold PBS (pH 7.4).
-
Prepare a stock solution of this compound in cold PBS (pH 7.4).
-
Mix the two solutions at a desired molar ratio of NHS to amine groups (e.g., 1:1).
-
Vortex the solution briefly and immediately cast it into a mold or the desired container.
-
Allow the gelation to proceed at 37°C for 1-2 hours.
Characterization:
-
Gelation Time: Visually inspect the solution for the cessation of flow.
-
Swelling Ratio: Immerse a known weight of the hydrogel in PBS and measure its weight at equilibrium. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight.
-
Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the hydrogel.[16]
Protocol 3: Encapsulation and In Vitro Release of a Hydrophobic Drug
This protocol describes the loading of a hydrophobic drug into the amphiphilic hydrogel and the subsequent in vitro release study.
Materials:
-
Pre-formed this compound hydrogel
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Organic solvent for the drug (e.g., DMSO, Ethanol)
-
Phosphate Buffered Saline (PBS) with 0.5% Tween 80 (to maintain sink conditions)
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Drug Loading (Swelling-diffusion method):
-
Prepare a saturated solution of the hydrophobic drug in an organic solvent.
-
Immerse a known weight of the dried hydrogel in the drug solution.
-
Allow the hydrogel to swell for 24-48 hours to allow for drug partitioning into the hydrophobic domains.
-
Remove the hydrogel and briefly wash with PBS to remove surface-adsorbed drug.
-
Dry the drug-loaded hydrogel under vacuum.
-
-
Drug Loading (In situ encapsulation):
-
Dissolve the hydrophobic drug in the precursor solution before gelation (from Protocol 1 or 2). Ensure the drug is soluble in the initial solution.
-
-
In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (PBS with Tween 80).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.[17]
-
Calculate the cumulative drug release over time.
-
Data Analysis:
-
Drug Loading Efficiency (%): (Amount of drug in hydrogel / Initial amount of drug) x 100
-
Drug Loading Content (%): (Amount of drug in hydrogel / Weight of drug-loaded hydrogel) x 100
-
Release Kinetics: Fit the release data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizations
Caption: Experimental workflow for this compound hydrogel development.
Caption: Mechanism of hydrophobic drug release from the hydrogel.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of physical and mechanical properties of amphiphilic biosynthetic hydrogels on long-term cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-assembled PEG-poly(l-valine) hydrogels as promising 3D cell culture scaffolds. | Semantic Scholar [semanticscholar.org]
- 6. Self-assembled PEG–poly(l-valine) hydrogels as promising 3D cell culture scaffolds - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrophilic and amphiphilic polyethylene glycol-based hydrogels with tunable degradability prepared by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCL–PEG graft copolymers with tunable amphiphilicity as efficient drug delivery systems - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Lipid-hydrogel films for sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Rheological behavior of self-assembling PEG-beta-cyclodextrin/PEG-cholesterol hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rheological and recovery properties of poly(ethylene glycol) diacrylate hydrogels and human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of PEG-3 Caprylamine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The attachment of even a short PEG chain, such as PEG-3, to a molecule like caprylamine can significantly alter its solubility, stability, and bioavailability. Consequently, comprehensive analytical characterization is crucial to ensure the quality, consistency, and efficacy of the resulting conjugate.
These application notes provide detailed protocols for the primary analytical techniques used to characterize PEG-3 caprylamine conjugates. The methodologies cover the determination of purity, molecular weight, and structural integrity of the conjugate, as well as the separation of the conjugate from starting materials and potential side-products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is a cornerstone technique for assessing the purity of this compound conjugates and for separating the conjugate from unreacted starting materials (PEG-3 and caprylamine) and reaction byproducts. The method leverages the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol
Objective: To determine the purity of the this compound conjugate and quantify related impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
UV Detector or Evaporative Light Scattering Detector (ELSD)/Refractive Index (RI) Detector if the conjugate lacks a strong chromophore.
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve the this compound conjugate sample in the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm (for amide bond) or ELSD/RI.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the this compound conjugate as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any impurities, including unreacted caprylamine and PEG-3 starting materials.
-
Data Presentation
Table 1: Representative RP-HPLC Purity Analysis of a this compound Conjugate Batch
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 15,000 | 1.5 | Unreacted Caprylamine |
| 2 | 5.2 | 30,000 | 3.0 | Unreacted PEG-3 derivative |
| 3 | 12.8 | 950,000 | 95.0 | This compound Conjugate |
| 4 | 15.1 | 5,000 | 0.5 | Unknown Impurity |
| Total | 1,000,000 | 100.0 |
Experimental Workflow
Size Exclusion Chromatography (SEC) for Aggregate and Oligomer Analysis
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a valuable tool for identifying and quantifying higher molecular weight species such as aggregates or oligomers of the this compound conjugate, as well as for separating the conjugate from smaller molecules like unreacted starting materials.
Experimental Protocol
Objective: To detect and quantify aggregates and to separate the conjugate from low molecular weight reactants.
Instrumentation:
-
HPLC or UHPLC system
-
SEC column suitable for low molecular weight hydrophilic polymers (e.g., 7.8 mm x 300 mm, with a pore size appropriate for the molecular weight range)
-
Refractive Index (RI) Detector
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Chloride (NaCl)
-
Water, HPLC grade
Procedure:
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.
-
Filter and degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve the this compound conjugate sample in the mobile phase to a concentration of 2-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: SEC column suitable for low MW polymers
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection: Refractive Index (RI)
-
Run Time: Sufficient to allow for the elution of all components (typically 20-30 minutes).
-
-
Data Analysis:
-
Identify peaks corresponding to aggregates (eluting earlier than the main peak), the monomeric conjugate, and low molecular weight species (eluting later).
-
Calculate the percentage of each species based on the peak area.
-
Data Presentation
Table 2: Representative SEC Analysis of a this compound Conjugate
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 10.2 | 25,000 | 2.5 | Aggregate |
| 2 | 12.5 | 960,000 | 96.0 | Monomeric Conjugate |
| 3 | 15.8 | 15,000 | 1.5 | Low Molecular Weight Species |
| Total | 1,000,000 | 100.0 |
Experimental Workflow
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is essential for confirming the identity of the this compound conjugate by providing an accurate molecular weight. Electrospray ionization (ESI) is a commonly used technique for this purpose.
Experimental Protocol
Objective: To confirm the molecular weight of the this compound conjugate.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
Procedure:
-
Sample Preparation:
-
Dilute the sample in 50:50 Water:Acetonitrile with 0.1% Formic Acid to a final concentration of approximately 10-100 µg/mL.
-
-
Infusion or LC-MS Method:
-
Direct Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
LC-MS: Utilize a rapid LC method with a C18 column to desalt the sample before introduction to the mass spectrometer.
-
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
-
Data Analysis:
-
Observe the mass spectrum for the protonated molecular ion [M+H]⁺.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the this compound conjugate.
-
Data Presentation
Table 3: Molecular Weight Confirmation of this compound Conjugate by ESI-MS
| Analyte | Theoretical MW ( g/mol ) | Observed [M+H]⁺ (m/z) | Calculated MW ( g/mol ) |
| This compound Conjugate | 261.38 | 262.39 | 261.38 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy provides detailed structural information, confirming the covalent linkage between the PEG-3 moiety and caprylamine and verifying the overall structure of the conjugate.
Experimental Protocol
Objective: To confirm the chemical structure of the this compound conjugate.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O))
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Typical ¹H NMR parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Typical ¹³C NMR parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C spectra to the corresponding protons and carbons in the this compound structure.
-
Confirm the presence of characteristic peaks for both the PEG and caprylamine moieties.
-
Look for chemical shift changes that indicate the formation of the amide bond.
-
Data Presentation
Table 4: Expected ¹H NMR Chemical Shifts for this compound Conjugate in CDCl₃
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂- (Caprylamine chain) | 0.8-1.6 | m |
| -CH₂- adjacent to amide N | 3.2-3.4 | t |
| -O-CH₂-CH₂-O- (PEG backbone) | 3.5-3.7 | m |
| -CH₂- adjacent to amide C=O | 2.1-2.3 | t |
Logical Relationship of Analytical Techniques
Application Notes and Protocols for Modifying Antibodies with a Short-Chain PEG Linker for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1]
This document provides detailed application notes and protocols for the modification of antibodies with a cytotoxic payload using a short-chain bifunctional PEG linker, specifically focusing on a representative Amino-PEG3-acid linker. This methodology allows for the creation of ADCs with an average drug-to-antibody ratio (DAR) of 2-4, which is often optimal for balancing potency and pharmacokinetic properties.[1] The protocols described herein detail a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.
Rationale for Using a Short-Chain PEG Linker
Short-chain PEG linkers, such as those with three ethylene glycol units (PEG3), offer several advantages in ADC development:
-
Increased Hydrophilicity: The PEG moiety improves the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the payload, which can shield it from premature clearance mechanisms and extend the ADC's circulation half-life.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.[1]
-
Controlled Spacer Length: A short, discrete PEG linker provides a defined distance between the antibody and the drug, which can be crucial for optimal biological activity.
Experimental Overview
The overall workflow for generating the ADC involves a two-step process:
-
Synthesis of the Drug-Linker Conjugate: The cytotoxic drug is first covalently attached to the amine group of the bifunctional Amino-PEG3-acid linker.
-
Conjugation to the Antibody: The carboxylic acid group on the drug-linker conjugate is then activated to an N-hydroxysuccinimide (NHS) ester, which subsequently reacts with the ε-amino groups of lysine residues on the antibody surface to form a stable amide bond.
Data Presentation
The use of PEG linkers can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies utilizing PEG linkers in ADC development. While specific data for a PEG3 linker is not always available, these tables provide a general understanding of the expected effects.
Table 1: Effect of PEGylation on ADC Half-Life and Cytotoxicity
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |
Data adapted from a study on affibody-drug conjugates, demonstrating the general trend of PEGylation on half-life and cytotoxicity. Longer PEG chains lead to a more pronounced effect.[2][3]
Table 2: Representative In Vitro Potency of an ADC with a Short PEG Linker
| Cell Line | Target Antigen | ADC with Short PEG Linker IC50 (pM) |
| HER2-positive cancer cells | HER2 | 8.8 |
| HER2-positive cancer cells | HER2 | 14.3 (with a different linker) |
| HER2-positive cancer cells | HER2 | 33.0 (Kadcyla®) |
Data adapted from a study comparing different linkers, indicating that ADCs with optimized short PEG linkers can exhibit potent in vitro cytotoxicity.[4]
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the amine group of an Amino-PEG3-acid linker using carbodiimide chemistry.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
Amino-PEG3-acid linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution of Reagents:
-
Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve EDC (1.2 equivalents) in anhydrous DMF.
-
-
Activation of the Cytotoxic Drug:
-
Slowly add the EDC solution to the drug/NHS solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.
-
-
Conjugation to the Amino-PEG3-acid Linker:
-
Dissolve the Amino-PEG3-acid linker (1.5 equivalents) in anhydrous DMF.
-
Add the Amino-PEG3-acid solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker conjugate with a terminal carboxylic acid
-
EDC and Sulfo-NHS
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action for an ADC.
References
- 1. labinsights.nl [labinsights.nl]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Efficiency of PEG-3 Caprylamine Conjugation Reactions
Welcome to the technical support center for PEG-3 caprylamine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a molecule containing a short polyethylene glycol (PEG) chain with three ethylene glycol units and a terminal primary amine attached to a capryl (octyl) group. The primary amine allows for its conjugation to various molecules, such as proteins, peptides, or small molecule drugs, that have a reactive group like an N-hydroxysuccinimide (NHS) ester. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.
Q2: What is the most common reaction chemistry for conjugating this compound?
A2: The most common and straightforward method for conjugating this compound is through the reaction of its primary amine with an N-hydroxysuccinimide (NHS) ester-activated molecule. The amine group acts as a nucleophile, attacking the NHS ester to form a stable amide bond.[1][2][3] This reaction is typically carried out in a pH range of 7-9.[1]
Q3: Why is the pH of the reaction buffer important?
A3: The pH of the reaction buffer is a critical parameter for successful conjugation. The primary amine of this compound needs to be in its deprotonated, nucleophilic state to react with the NHS ester. This is favored at a pH above the pKa of the amine. However, at a very high pH, the hydrolysis of the NHS ester is accelerated, which competes with the conjugation reaction and can lead to lower yields.[4] Therefore, a pH range of 7.2-8.5 is generally recommended as a good compromise between amine reactivity and NHS ester stability.[3]
Q4: What are the main challenges encountered during this compound conjugation?
A4: Common challenges include low conjugation yield, the formation of multiple PEGylated species (if the target molecule has multiple reaction sites), and difficulties in purifying the final conjugate from unreacted starting materials and byproducts.[5][6] Another significant issue is the hydrolysis of the activated PEG reagent, which can drastically reduce the efficiency of the reaction.[3]
Q5: How can I confirm that my conjugation reaction was successful?
A5: Successful conjugation can be confirmed using various analytical techniques. Size-exclusion chromatography (SEC-HPLC) can be used to separate the PEGylated product from the un-PEGylated starting material based on size.[5] Mass spectrometry (LC-MS) is a powerful tool to confirm the mass of the conjugate, thereby verifying the addition of the this compound moiety.[7] For smaller molecules, techniques like NMR and FTIR can also be used to identify the formation of the new amide bond.[4]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Verify the pH of your buffer before starting the reaction. Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they compete with the this compound for reaction with the NHS ester.[3][8] |
| Hydrolysis of NHS Ester | Prepare the activated molecule solution (e.g., NHS ester) immediately before use. Avoid storing it in aqueous solutions. If possible, perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time.[3] |
| Suboptimal Molar Ratio | The molar ratio of the activated molecule to this compound is crucial. A significant molar excess of one reactant may be necessary to drive the reaction to completion. Start with a 1:1 or 1:2 molar ratio and optimize from there. For protein PEGylation, a 5:1 to 20-fold molar excess of the PEG reagent is often used.[8][9] |
| Low Reactant Concentration | Dilute reactant concentrations can lead to slow reaction rates. If possible, increase the concentration of your reactants. |
| Steric Hindrance | The capryl group on this compound or the structure of the molecule to be conjugated may cause steric hindrance, slowing down the reaction. Increasing the reaction time or temperature may help overcome this. |
Issue 2: Formation of Multiple PEGylated Products
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites on the Target Molecule | If your target molecule has multiple primary amines (e.g., lysine residues in a protein), multiple this compound molecules can attach. To favor mono-PEGylation, use a lower molar excess of the activated PEG reagent and a shorter reaction time.[6] |
| Side Reactions | At higher pH values, side reactions can occur. Maintaining the pH in the recommended range of 7.2-8.5 can help minimize these. |
| Reaction Time Too Long | A longer reaction time can lead to the formation of di- or multi-PEGylated species. Monitor the reaction over time using a suitable analytical method (e.g., SEC-HPLC) to determine the optimal time to stop the reaction when the desired product is at its maximum concentration.[9] |
Issue 3: Difficulty in Purifying the Final Conjugate
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Similar Physicochemical Properties of Reactants and Products | If the unreacted starting materials and the final product have similar properties, purification can be challenging. For larger molecules like proteins, size-exclusion chromatography (SEC) is often effective at separating the PEGylated conjugate from the un-PEGylated protein.[5] For smaller molecules, reverse-phase HPLC (RP-HPLC) with a suitable gradient may be necessary. |
| Presence of Hydrolyzed NHS Ester Byproducts | Dialysis or diafiltration can be used to remove small molecule byproducts like hydrolyzed NHS from a PEGylated protein product. |
| Aggregation of the Conjugate | PEGylation can sometimes lead to aggregation. Ensure that the purification buffers are optimized for the stability of your conjugate. The addition of non-ionic detergents or adjusting the salt concentration may help. |
Data on Reaction Parameters
The efficiency of this compound conjugation is highly dependent on reaction conditions. The following tables summarize the impact of key parameters on the reaction outcome.
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH | Reaction Time | Outcome | Reference |
| 7.4 | 2 hours | Reaction proceeds gradually to a steady state. Half-life of PEG-NHS is >120 minutes. | [4] |
| 9.0 | 10 minutes | Reaction is very rapid and reaches a steady state quickly. Half-life of PEG-NHS is <9 minutes. | [4] |
Table 2: Effect of Molar Ratio on Mono-PEGylated Product Yield (mPEG-ALD:protein)
| Molar Ratio (PEG:Protein) | Reaction Time | Yield of Mono-PEGylated Product | Reference |
| 3:1 | 2 hours | Sub-optimal | [9] |
| 5:1 | 2 hours | 86% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an NHS-Ester Activated Molecule
Materials:
-
This compound
-
NHS-ester activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., SEC-HPLC or RP-HPLC)
Procedure:
-
Prepare the NHS-ester activated molecule solution: Immediately before use, dissolve the NHS-ester activated molecule in a small amount of anhydrous DMF or DMSO.
-
Prepare the this compound solution: Dissolve the this compound in the reaction buffer.
-
Initiate the conjugation reaction: Add the desired molar equivalent of the dissolved NHS-ester activated molecule to the this compound solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction: Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[3][8] The optimal time may need to be determined empirically.
-
Quench the reaction: To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to the reaction mixture.
-
Purify the conjugate: Purify the this compound conjugate from the reaction mixture using an appropriate chromatographic technique (e.g., SEC-HPLC or RP-HPLC).
-
Characterize the conjugate: Confirm the identity and purity of the final product using methods such as LC-MS and HPLC.
Visualizing Workflows and Relationships
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for the conjugation of this compound.
Caption: A decision tree for troubleshooting low yield in conjugation reactions.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Synthesis, physicochemical characterization, toxicity and efficacy of a PEG conjugate and a hybrid PEG conjugate nanoparticle formulation of the antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 8. confluore.com [confluore.com]
- 9. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with PEG-3 caprylamine stability and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of PEG-3 caprylamine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound is susceptible to two primary degradation pathways:
-
Oxidative Degradation: The polyethylene glycol (PEG) chain is prone to oxidation. This process is often initiated by heat, light, or the presence of transition metal ions.[1] It can lead to the formation of various degradation products, including formaldehyde and formic acid.[1]
-
Reaction of the Amine Group: The primary amine group of the caprylamine moiety can react with degradation products of the PEG chain. For instance, formaldehyde can react with the amine to form an N-methylated impurity, while formic acid can lead to N-formylation.
2. What are the common impurities or degradation products observed with this compound?
Common degradation products can originate from both the PEG chain and the caprylamine moiety. These may include:
-
From the PEG chain:
-
Formaldehyde
-
Formic acid
-
Acetaldehyde
-
Glycolic acid
-
-
From the reaction with the amine:
-
N-formyl-PEG-3-caprylamine
-
N-methyl-PEG-3-caprylamine
-
3. How can I prevent the degradation of my this compound samples?
To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store this compound at low temperatures (recommended at -20°C for long-term storage) and protected from light.[2]
-
Inert Atmosphere: For solutions, purging the headspace of the storage container with an inert gas like argon or nitrogen can help to displace oxygen and reduce oxidative degradation.[2]
-
Avoid Metal Contamination: Use high-purity solvents and containers to avoid introducing transition metal ions, which can catalyze oxidative degradation.
-
pH Control: Maintain an appropriate pH for your solutions. While specific data for this compound is limited, the stability of the amine group is pH-dependent.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause: These peaks could be degradation products. Oxidative degradation of the PEG chain or reactions involving the amine group are likely culprits.
-
Troubleshooting Steps:
-
Analyze by LC-MS: Use a mass spectrometer in line with your HPLC to get mass information for the unexpected peaks. This can help in identifying the degradation products.
-
Force Degradation Study: Perform a forced degradation study by exposing a sample of pure this compound to stress conditions (e.g., high temperature, UV light, oxidizing agent). Analyze the stressed sample by HPLC to see if the retention times of the degradation products match your unexpected peaks.
-
Check Storage Conditions: Review the storage history of your sample. Exposure to elevated temperatures, light, or air could have caused degradation.
-
Issue 2: The biological activity of my this compound conjugate is lower than expected.
-
Possible Cause: Degradation of the this compound can lead to the formation of reactive species that may modify your conjugated biomolecule, affecting its activity. Alternatively, if the amine group has been modified (e.g., N-methylation), it may have reduced reactivity for conjugation.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your this compound using a suitable analytical method like HPLC or NMR to ensure it meets the required specifications before conjugation.
-
Optimize Conjugation Conditions: Ensure your conjugation reaction conditions (e.g., pH, temperature, reaction time) are optimized to minimize potential side reactions.
-
Characterize the Conjugate: Use techniques like mass spectrometry to confirm the correct mass of your conjugate and ensure no unwanted modifications have occurred.
-
Data and Protocols
Factors Affecting this compound Stability
| Parameter | Effect on Stability | Recommendations |
| Temperature | Increased temperature accelerates degradation.[3][4] | Store at low temperatures; -20°C is recommended for long-term storage.[2] |
| Light | Exposure to light, especially UV, can initiate oxidative degradation. | Store in amber vials or protect from light.[2] |
| Oxygen | Oxygen is a key reactant in oxidative degradation.[1] | Store under an inert atmosphere (e.g., argon, nitrogen).[2] |
| Transition Metals | Metal ions (e.g., iron, copper) can catalyze oxidation. | Use high-purity reagents and containers. |
| pH | The stability of the amine group and the rate of hydrolysis are pH-dependent. | Maintain a controlled pH in solution based on experimental needs. |
Experimental Protocol: Analysis of this compound Degradation by HPLC-MS
This protocol outlines a general method for detecting degradation products.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
For forced degradation, incubate the solution under stress conditions (e.g., 60°C for 24 hours).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI-MS).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Look for masses corresponding to potential degradation products.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: HPLC troubleshooting workflow.
References
Technical Support Center: Optimizing Reaction Conditions for PEG-3 Caprylamine
Welcome to the technical support center for PEG-3 caprylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a monofunctional PEG derivative featuring a short, discrete polyethylene glycol (PEG) chain with three ethylene glycol units, terminated with a caprylamine (an 8-carbon alkyl amine) group. The amine group provides a reactive handle for conjugation to various molecules.[1][2][3] Its applications are primarily in medical research, drug release, nanotechnology, and new materials research.[2] The PEG spacer enhances solubility and can reduce steric hindrance in bioconjugation applications.[4][5]
Q2: What types of functional groups can this compound react with?
The primary amine group of this compound is nucleophilic and can react with a variety of electrophilic functional groups, including:
-
Activated Esters (e.g., NHS esters): This is a very common and efficient method to form stable amide bonds. The reaction is typically performed at a pH of 7-9.[4][6]
-
Carboxylic Acids: In the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and with the addition of NHS (N-hydroxysuccinimide) to improve efficiency and reduce side reactions, this compound can form a stable amide bond with carboxylic acids.[7][8]
-
Aldehydes and Ketones: Through reductive amination, the amine group can react with carbonyls to form a Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.[6]
-
Isothiocyanates: This reaction forms a stable thiourea linkage.[6]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C, kept in a dry environment, and protected from sunlight.[2][3] Before use, the reagent vial should be equilibrated to room temperature before opening to prevent moisture condensation.[9] For ease of handling, especially for low-melting solids, a stock solution can be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C under an inert gas (e.g., argon or nitrogen).[9]
Q4: Which buffers should I use for my reaction?
When reacting this compound with activated esters like NHS esters, it is crucial to use amine-free buffers to avoid competing reactions.[7][9] Recommended buffers include:
-
Phosphate-buffered saline (PBS) at pH 7.2-7.4.[7]
-
Carbonate/bicarbonate buffer (100mM) at pH 8.0-9.0.[9]
-
Borate buffer (50mM) at pH 8.0-9.0.[9]
Avoid buffers containing primary amines, such as Tris or glycine.[7][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Reaction Yield | Hydrolysis of activated ester (e.g., NHS ester): Activated esters are moisture-sensitive. | Ensure all reagents, solvents, and equipment are anhydrous.[10] Use freshly prepared or properly stored reagents. Prepare stock solutions in anhydrous solvents like DMSO or DMF.[9] |
| Incorrect pH: The reaction of amines with NHS esters is most efficient at pH 7-9.[4] Outside this range, the reaction rate can decrease significantly. | Optimize the pH of your reaction buffer. Start with a pH of 8.0 for amine coupling. | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated ester.[7][9] | Use a non-amine-containing buffer such as PBS, borate, or carbonate buffer.[9] | |
| Steric hindrance: The reaction site on your target molecule may be sterically hindered, preventing efficient coupling. | Increase the reaction time or temperature (within the stability limits of your molecule). Consider using a longer PEG-amine linker if steric hindrance is a persistent issue. | |
| Multiple Products or Side Reactions | Reaction with non-target amines: If your target molecule has multiple amine groups (e.g., proteins with multiple lysine residues), you may get a heterogeneous mixture of products.[11] | Adjust the molar ratio of this compound to your target molecule. A lower molar excess of the PEG reagent will favor modification of more accessible sites.[12] Consider site-specific conjugation strategies if a single product is required. |
| Side reactions with other functional groups: At high pH, other functional groups like tyrosines and histidines can sometimes react with NHS esters.[11] | Perform the reaction at a lower pH (e.g., pH 7.5-8.0) to increase the specificity for primary amines. | |
| Difficulty in Product Purification | Similar properties of product and starting materials: The PEGylated product may have similar solubility and chromatographic behavior to the starting materials, making separation challenging. | Utilize chromatographic techniques that exploit differences in size (Size Exclusion Chromatography - SEC) or charge (Ion Exchange Chromatography - IEX) introduced by the PEGylation.[13] Reversed-phase HPLC can also be effective. |
| Excess unreacted PEG reagent: A large excess of the PEG reagent can be difficult to remove. | Optimize the stoichiometry to use a minimal excess of the this compound. Consider using a purification method that specifically captures the PEGylated product, such as affinity chromatography if applicable. | |
| Product Instability | Hydrolysis of the formed bond: While amide bonds are generally stable, other linkages might be less so. | Ensure the correct reaction chemistry was chosen to form a stable linkage (e.g., amide bond from NHS ester coupling). Store the purified product under appropriate conditions (e.g., buffered solution at -20°C or -80°C). |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-activated Molecule
This protocol describes a general method for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., SEC or RP-HPLC)
Procedure:
-
Prepare Reagents:
-
Equilibrate this compound and the NHS-activated molecule to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Dissolve the NHS-activated molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the solution of the NHS-activated molecule.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess this compound and byproducts using an appropriate chromatography method (e.g., size exclusion chromatography).
-
-
Analysis:
Protocol 2: EDC/NHS Coupling of this compound to a Carboxylic Acid
This protocol outlines the conjugation of this compound to a molecule containing a carboxylic acid group using EDC and NHS chemistry.
Materials:
-
This compound
-
Molecule with a carboxylic acid group
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., SEC or RP-HPLC)
Procedure:
-
Prepare Reagents:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Prepare 10 mM stock solutions of EDC and NHS in anhydrous DMSO immediately before use.
-
Dissolve this compound in Coupling Buffer.
-
-
Activate Carboxylic Acid:
-
Add EDC and NHS to the carboxylic acid solution to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the this compound solution. A 1.5 to 5-fold molar excess of the activated molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quench Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the conjugate using an appropriate chromatography method.
-
Analyze the final product to confirm conjugation.
-
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | NHS Ester Coupling | EDC/NHS Coupling |
| pH | 7.5 - 8.5 | Activation: 5.0 - 6.0Coupling: 7.2 - 7.5 |
| Temperature | 4 - 25 °C | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 4 hours |
| Molar Ratio (PEG:Molecule) | 5:1 to 20:1 | 10:1 to 50:1 (Amine:Carboxyl) |
| Recommended Buffers | PBS, Borate, Bicarbonate | MES (for activation), PBS (for coupling) |
Visualizations
Caption: Workflow for conjugating this compound to an NHS-activated molecule.
Caption: A logical flowchart for troubleshooting low yield in PEGylation reactions.
References
- 1. adcreview.com [adcreview.com]
- 2. Amine-PEG3-COOH, 784105-33-5 - Biopharma PEG [biochempeg.com]
- 3. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing Nanoparticle Aggregation Post-PEG-3 Caprylamine Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address nanoparticle aggregation following PEG-3 caprylamine modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation after this compound modification?
Aggregation of nanoparticles after surface modification with this compound can be attributed to several factors:
-
Incomplete PEGylation: Insufficient surface coverage with PEG chains leaves exposed nanoparticle surfaces that can interact and aggregate.[1]
-
Inadequate PEG Density: Even with complete surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, especially in high ionic strength solutions.[1]
-
Suboptimal pH: The pH of the solution can affect both the surface charge of the nanoparticles and the conformation of the PEG chains, leading to reduced stability and aggregation.[2][3]
-
High Ionic Strength: High salt concentrations can screen the surface charges on nanoparticles, reducing electrostatic repulsion and promoting aggregation. This is particularly relevant for charge-stabilized nanoparticles.[2][4]
-
Issues with the PEG Reagent: The quality and purity of the this compound reagent can impact the efficiency of the modification reaction.
-
Improper Reaction Conditions: Factors such as reaction time, temperature, and mixing can influence the success of the PEGylation process.
-
Freeze-Drying: The process of lyophilization can induce aggregation if appropriate cryoprotectants are not used, although PEGylation itself can offer some protection.[5]
Q2: How does the molecular weight of PEG affect nanoparticle stability?
The molecular weight (MW) of the polyethylene glycol (PEG) chain is a critical factor in preventing nanoparticle aggregation. Longer PEG chains generally provide better steric stabilization.[1] Increasing the PEG MW creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents interactions with other nanoparticles and biological components like proteins.[1] For instance, studies have shown that increasing PEG MW from 2 kDa to 20 kDa can significantly enhance the stability and circulation time of nanoparticles in vivo.[1] However, for specific applications, shorter PEG chains might be necessary.[6]
Q3: What is the role of pH during and after the PEGylation process?
The pH of the reaction and storage buffers is crucial for maintaining nanoparticle stability. For nanoparticles stabilized by charge, a pH that neutralizes the surface charge can lead to aggregation.[7] For the PEGylation reaction itself, the pH should be optimal for the conjugation chemistry being used. For example, reactions involving NHS esters are often more efficient at a slightly basic pH (7-8), while the activation of carboxylic acid groups with EDC/NHS is more efficient at a pH of 4.5-7.2.[8][9] After modification, the pH of the storage buffer should be maintained within a range that ensures the colloidal stability of the PEGylated nanoparticles.[2][10]
Q4: Can high salt concentrations in my buffer cause aggregation?
Yes, high ionic strength buffers (like PBS) can lead to the aggregation of nanoparticles, particularly those that rely on electrostatic repulsion for stability.[2][4] The ions in the buffer can shield the surface charges on the nanoparticles, reducing the repulsive forces between them and allowing attractive van der Waals forces to dominate, causing aggregation. Using sterically stabilized nanoparticles, such as those effectively coated with PEG, can mitigate this issue.[2]
Troubleshooting Guides
Issue 1: Nanoparticles aggregate immediately upon addition of this compound.
| Possible Cause | Troubleshooting Step |
| Rapid Change in Surface Charge | Add the this compound solution dropwise while vortexing or sonicating the nanoparticle suspension to ensure gradual and uniform coating.[7] |
| Solvent Mismatch | Ensure that the solvent used to dissolve the this compound is miscible with the nanoparticle suspension and does not cause nanoparticle precipitation on its own.[7] |
| Incorrect pH | Adjust the pH of the nanoparticle suspension to a level that is optimal for both nanoparticle stability and the PEGylation reaction before adding the PEG reagent. |
Issue 2: Aggregation is observed after the PEGylation reaction and purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of this compound to nanoparticles. |
| Insufficient PEG Surface Density | Increase the concentration of the this compound used in the reaction to achieve a higher grafting density on the nanoparticle surface.[1] |
| Harsh Purification Method | Use gentle purification methods such as dialysis or centrifugal filtration with appropriate molecular weight cut-offs. Avoid excessive centrifugation speeds that can cause irreversible aggregation.[2] |
| Inappropriate Storage Buffer | Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. Typically, a buffer with low ionic strength is preferable. |
Experimental Protocols
Protocol 1: General Procedure for this compound Modification of Carboxylated Nanoparticles
This protocol describes a common method for attaching amine-terminated PEG to carboxylated nanoparticles using EDC/NHS chemistry.
-
Nanoparticle Preparation: Disperse carboxylated nanoparticles in a suitable buffer (e.g., MES buffer) at a concentration of 1 mg/mL.
-
Activation of Carboxylic Groups:
-
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of EDC/NHS to the available carboxyl groups on the nanoparticles.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. The optimal pH for this activation step is between 4.5 and 7.2.[8][9]
-
-
PEGylation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of this compound relative to the nanoparticles is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 for efficient amine coupling.[8]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer such as Tris or glycine.
-
Purify the PEGylated nanoparticles to remove excess PEG and coupling reagents using methods like dialysis, centrifugal filtration, or size exclusion chromatography.
-
-
Characterization:
-
Confirm successful PEGylation using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and Zeta Potential measurements to assess changes in surface charge.
-
Data Presentation
Table 1: Influence of PEG Molecular Weight on Nanoparticle Stability
| PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability in PBS (1x) |
| Unmodified | 100 ± 5 | -30 ± 2 | Aggregates within 1 hour |
| PEG-750 | 115 ± 7 | -20 ± 3 | Stable for 6 hours |
| PEG-2000 | 130 ± 8 | -10 ± 2 | Stable for > 24 hours |
| PEG-5000 | 150 ± 10 | -5 ± 1 | Stable for > 48 hours |
Note: The data presented in this table is illustrative and will vary depending on the nanoparticle type, size, and surface chemistry.
Table 2: Effect of pH on the Stability of PEGylated Nanoparticles
| pH | Hydrodynamic Diameter (nm) after 24h | Observation |
| 4.0 | > 1000 | Significant Aggregation |
| 5.5 | 250 ± 20 | Minor Aggregation |
| 7.4 | 155 ± 12 | Stable |
| 9.0 | 160 ± 15 | Stable |
Note: This table provides a general trend. The optimal pH range for stability should be determined experimentally for each specific nanoparticle system.
Visualizations
Caption: Workflow for this compound Modification of Nanoparticles.
Caption: Troubleshooting Logic for Nanoparticle Aggregation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanohybrids.net [nanohybrids.net]
- 3. quora.com [quora.com]
- 4. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. axispharm.com [axispharm.com]
- 10. researchgate.net [researchgate.net]
troubleshooting low yield in PEG-3 caprylamine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of PEG-3 caprylamine. The primary synthetic route addressed is the amide coupling of caprylic acid with an amino-PEG3 derivative using carbodiimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A low yield in this synthesis is most frequently attributed to suboptimal reaction conditions for the amide bond formation, leading to incomplete reaction or the formation of side products. Key factors to scrutinize are the quality and ratio of coupling agents, reaction pH, solvent purity, and moisture control.
Q2: How can I confirm that my starting materials are of sufficient quality?
It is crucial to use high-purity starting materials. The amino-PEG3 starting material should be stored under inert gas and refrigerated to prevent oxidation and degradation. Caprylic acid should be free of water and other impurities. It is recommended to use fresh bottles of coupling agents like EDC and NHS, as they are sensitive to hydrolysis.
Q3: What are the most common side products in an EDC/NHS mediated amidation?
The most prevalent side products include:
-
N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate, which is generated from the reaction of the carboxylic acid with EDC. This side product is often difficult to remove due to its similar polarity to the desired product.
-
Anhydride: Formed from the reaction of two molecules of caprylic acid.[1]
-
Unreacted starting materials: Incomplete conversion will result in the presence of both caprylic acid and the amino-PEG3 derivative in the final product mixture.
Q4: How can I effectively purify my this compound product?
Purification of PEGylated molecules can be challenging due to their amphipathic nature. Common purification techniques include:
-
Column Chromatography: Reverse-phase chromatography is often effective. A gradient of water and acetonitrile or methanol is typically used as the mobile phase.
-
Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[2]
-
Dialysis: For higher molecular weight PEG products, dialysis can be used to remove small molecule impurities.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Inactive Coupling Agents | Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator. |
| Incorrect pH | The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-5.5. The subsequent reaction of the activated ester with the amine is optimal at a pH of 7.2-8.0.[3] |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid. |
| Formation of Ammonium Salt | The acidic carboxylic acid and the basic amine can form a salt, which is unreactive. The use of coupling agents is designed to prevent this, but ensuring proper reaction conditions is key.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS. Amide coupling reactions can sometimes require several hours to overnight for completion.[5] |
Issue 2: Presence of Significant Side Products
| Potential Cause | Recommended Action |
| Suboptimal Molar Ratio of Reagents | The molar ratio of caprylic acid:EDC:NHS:amino-PEG3 is critical. A common starting point is a slight excess of the coupling agents and the amine relative to the carboxylic acid (e.g., 1:1.2:1.2:1.5). An excess of EDC can lead to side reactions.[6] |
| High Reaction Temperature | The reaction should typically be carried out at room temperature. Elevated temperatures can promote the formation of side products. |
| One-Pot Reaction Issues | Consider a two-step procedure where the carboxylic acid is first activated with EDC and NHS before the addition of the amino-PEG3. This can minimize the formation of N-acylurea.[6] |
Experimental Protocols
General Protocol for EDC/NHS Coupling of Caprylic Acid with Amino-PEG3
This protocol provides a general guideline. Optimization of reactant ratios and reaction times may be necessary.
Materials:
-
Caprylic Acid
-
Amino-PEG3-amine (or other suitable amino-PEG3 derivative)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
0.1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation of Caprylic Acid:
-
Dissolve caprylic acid (1 equivalent) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the amino-PEG3-amine (1.5 equivalents) in anhydrous DCM.
-
Add TEA or DIPEA (2 equivalents) to the amino-PEG3 solution.
-
Slowly add the activated caprylic acid solution to the amino-PEG3 solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Wash the reaction mixture with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PEG-3 Caprylamine Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the impact of pH on PEG-3 caprylamine reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with N-hydroxysuccinimide (NHS) esters?
The optimal pH range for the reaction of primary amines, such as in this compound, with NHS esters is typically between 7.0 and 9.0.[1][2][3] The reaction efficiency is highest in this range, where the primary amine is largely deprotonated and available for nucleophilic attack on the NHS ester.
Q2: Why is my PEGylation reaction yield low when conducted at a pH below 7.0?
At acidic pH, primary amines are protonated to form ammonium ions (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a significant decrease in or complete inhibition of the PEGylation reaction.[4][5]
Q3: I observe a rapid loss of my NHS-activated PEG reagent at a pH above 8.5. What is happening?
While a more basic pH increases the rate of the desired PEGylation reaction, it also significantly accelerates the hydrolysis of the NHS ester.[6] This competing hydrolysis reaction consumes the activated PEG reagent, reducing the overall yield of the desired PEGylated product. At pH 9.0, the half-life of an NHS ester can be as short as 9 minutes.[6]
Q4: Can I use Tris or glycine buffers for my PEGylation reaction?
No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1] These buffers will compete with your this compound for reaction with the NHS ester, leading to lower yields and the formation of unwanted side products. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[1]
Q5: How can I achieve site-specific PEGylation if my molecule has multiple amine groups?
By carefully controlling the pH, you can selectively target specific amine groups. Generally, the alpha-amino group at the N-terminus of a protein has a lower pKa (is less basic) than the epsilon-amino group of lysine residues.[4] By performing the reaction at a lower pH (e.g., below 7), it is possible to selectively PEGylate the N-terminus.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no PEGylation yield | Incorrect pH: The reaction buffer pH is too low (e.g., < 7.0), leading to protonation of the amine. | Adjust the pH of the reaction buffer to the optimal range of 7.0-8.5. |
| Hydrolysis of NHS ester: The reaction buffer pH is too high (e.g., > 9.0), or the reaction time is too long, causing significant hydrolysis of the activated PEG. | Lower the reaction pH to the 7.0-8.0 range and consider reducing the reaction time. Perform a time-course experiment to determine the optimal reaction duration. | |
| Competing nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[1] | |
| Inactive PEG reagent: The PEG-NHS ester has already hydrolyzed due to improper storage or handling. | Ensure the PEG-NHS ester is stored under dry conditions and is freshly prepared in a water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction buffer.[1][7] | |
| Reaction is too fast and difficult to control | High pH: The reaction kinetics are very rapid at higher pH values. | Lower the reaction pH to the lower end of the optimal range (e.g., 7.0-7.5) to slow down the reaction. |
| Formation of multiple PEGylated species | Multiple reactive amines: The target molecule has more than one primary amine group available for reaction. | If site-specificity is desired, carefully control the pH to target the most reactive amine group, which is typically the one with the lowest pKa.[4] |
| Inconsistent results between experiments | pH drift: The pH of the reaction mixture changes during the experiment. | Ensure you are using a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
| Variability in reagents: The age and storage conditions of the PEG reagent can affect its activity. | Use fresh PEG reagents and store them under the recommended conditions, protected from light and moisture.[8][9] |
Quantitative Data on pH Impact
The following table summarizes the effect of pH on the reaction time and the hydrolysis half-life of a branched PEG-NHS ester reacting with bovine lactoferrin. This data illustrates the critical balance between reaction rate and reagent stability.
| pH | Reaction Time to Steady State | Hydrolysis Half-life of PEG-NHS |
| 7.4 | ~ 2 hours | > 120 minutes |
| 9.0 | ~ 10 minutes | < 9 minutes |
| (Data adapted from a study on the PEGylation of bovine lactoferrin)[6] |
Experimental Protocols
General Protocol for PEGylation of an Amine-Containing Molecule with a PEG-NHS Ester
-
Buffer Preparation: Prepare a suitable non-amine containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4). Degas the buffer before use.
-
Molecule Preparation: Dissolve the amine-containing molecule (e.g., a peptide or protein) in the reaction buffer to a final concentration of 1-10 mg/mL.[7]
-
PEG-NHS Ester Stock Solution: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[7]
-
Reaction Initiation: Add a calculated molar excess (typically 20-fold for proteins) of the PEG-NHS ester solution to the molecule solution.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7] The optimal time may need to be determined experimentally.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.
-
Analysis: Analyze the PEGylated product using techniques such as SDS-PAGE, HPLC, or mass spectrometry to determine the degree of PEGylation.
Visualizations
Caption: Experimental workflow for a typical PEGylation reaction.
Caption: pH-dependent equilibrium of a primary amine.
Caption: Reaction pathways in amine-reactive PEGylation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Removing Unreacted PEG-3 Caprylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted PEG-3 caprylamine from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most effective methods for removing small, polar molecules like this compound from reaction mixtures include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on the properties of your compound of interest, the scale of your experiment, and the required purity.
Q2: Why is Size Exclusion Chromatography (SEC) or dialysis often not ideal for removing this compound?
A2: SEC and dialysis separate molecules based on size. This compound is a very small molecule, and its size may be too close to that of your small molecule product or peptide for efficient separation. While dialysis can remove it, the process can be slow, and there's a risk of losing your product if its molecular weight is close to the membrane's cutoff.
Q3: How does the amine group on this compound affect purification?
A3: The primary amine group makes this compound basic. This can cause issues like peak tailing in RP-HPLC due to interactions with residual silanol groups on the silica-based columns. However, this charge can also be exploited for separation using ion-exchange SPE or by manipulating the pH during liquid-liquid extraction.
Method Selection and Comparison
The following table summarizes the key characteristics of the recommended methods for removing unreacted this compound to help you choose the most suitable technique for your needs.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and purity; well-established for peptides and small molecules.[1][2][3] | Can be time-consuming; potential for peak tailing with basic compounds; requires specialized equipment.[4][5] | High-purity applications; analytical and preparative scales. |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid phase and a liquid phase. | Fast and can be high-throughput; various sorbents available for different selectivities.[6] | Lower resolution than HPLC; method development may be required to optimize recovery and purity.[7][8] | Rapid cleanup of multiple samples; removal of bulk impurities. |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquid phases. | Simple, inexpensive, and scalable; effective for separating compounds with different polarities and acid/base properties.[9][10][11] | Can be labor-intensive; may form emulsions; requires large volumes of solvents.[9] | Initial cleanup of large-scale reactions; separating compounds with significant polarity differences. |
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
Problem: My chromatogram shows significant peak tailing for my compound of interest after trying to separate it from this compound.
Cause: Peak tailing for basic compounds like those with amine groups is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[4][5][12]
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid - TFA) will protonate the residual silanol groups, minimizing their interaction with your protonated amine-containing compound.[2][4]
-
Add an Ion-Pairing Agent: Incorporating an ion-pairing agent like TFA into the mobile phase can mask the charges on both the analyte and the stationary phase, leading to improved peak shape.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Increase Buffer Strength: A higher buffer concentration can help to maintain a consistent pH and mask silanol interactions.[12]
Problem: I am not getting good separation between my product and the this compound peak.
Cause: The polarity of your product and this compound may be too similar under the current chromatographic conditions.
Solution:
-
Optimize the Gradient: A shallower gradient can increase the resolution between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Modify the Stationary Phase: If using a C18 column, trying a different stationary phase (e.g., C8, Phenyl-Hexyl) can provide different hydrophobic interactions and improve separation.
Solid-Phase Extraction (SPE)
Problem: I have low recovery of my compound of interest after SPE.
Cause: This is a common issue in SPE and can be due to several factors, including incorrect sorbent choice, inappropriate solvent selection, or issues with the elution step.[13][8][14]
Solution:
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for your compound. For a hydrophobic compound, a reverse-phase sorbent (e.g., C18) is suitable. If your compound has ionizable groups, a mixed-mode or ion-exchange sorbent could improve retention.
-
Elution Solvent Strength: Your elution solvent may not be strong enough to desorb your compound from the sorbent. Increase the percentage of the organic solvent in the elution buffer.
-
Elution Volume: You may not be using a sufficient volume of elution solvent. Try eluting with multiple, smaller volumes of the elution buffer.
Problem: The this compound is co-eluting with my product.
Cause: The wash steps may not be effective enough at removing the polar this compound, or the elution solvent is strong enough to elute both your product and the impurity.
Solution:
-
Optimize Wash Steps: Introduce an intermediate wash step with a solvent that is strong enough to remove the this compound but weak enough to leave your compound of interest bound to the sorbent.
-
Step-Gradient Elution: Instead of a single elution step, use a step-gradient of increasing organic solvent concentration. This may allow for the selective elution of your product before the this compound.
-
Consider a Different Retention Mechanism: If using a reverse-phase sorbent, consider a normal-phase or ion-exchange sorbent where the selectivity for your compound versus the this compound will be different. For example, a cation-exchange sorbent could retain the basic this compound while allowing a neutral or acidic product to pass through.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Purification of a Hydrophobic Small Molecule
This protocol is a general guideline for separating a hydrophobic small molecule from the more polar this compound. Optimization of the gradient and other parameters will be necessary for your specific compound.
1. Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Dried reaction mixture redissolved in a minimal amount of Mobile Phase A or DMSO.
2. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for your compound (e.g., 214 nm for peptides, or a specific wavelength for other chromophores).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
3. Procedure:
-
Filter your sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC system.
-
Collect fractions as the peaks elute.
-
Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, mass spectrometry) to identify the fractions containing your pure product.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).
Caption: Workflow for removing this compound using RP-HPLC.
Protocol 2: Solid-Phase Extraction (SPE) - Reverse-Phase
This protocol is designed for the cleanup of a hydrophobic compound from the polar this compound using a C18 SPE cartridge.
1. Materials:
-
SPE Cartridge: C18 (e.g., 500 mg sorbent mass).
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Water.
-
Wash Solvent: 5% Acetonitrile in water.
-
Elution Solvent: 80% Acetonitrile in water.
-
Sample: Reaction mixture, pH adjusted to neutral if necessary.
2. Procedure:
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of water through the cartridge. Do not let the sorbent bed go dry.[7]
-
Sample Loading: Load your sample onto the cartridge at a slow flow rate (approx. 1 drop per second).
-
Washing: Pass 5 mL of the wash solvent through the cartridge to remove the retained this compound.
-
Elution: Elute your product with 5 mL of the elution solvent and collect the eluate.
Caption: Solid-Phase Extraction (SPE) workflow for product purification.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is suitable for separating a neutral or acidic organic compound from the basic this compound.
1. Materials:
-
Separatory Funnel
-
Organic Solvent: (e.g., Dichloromethane (DCM) or Ethyl Acetate).
-
Aqueous Solution: 1M Hydrochloric Acid (HCl).
-
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate.
2. Procedure:
-
Dissolve the reaction mixture in the organic solvent and transfer it to the separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The this compound will be protonated and move into the aqueous (top) layer. Your neutral or acidic organic product will remain in the organic (bottom) layer.
-
Drain the organic layer into a clean flask.
-
Wash the organic layer again with 1M HCl to ensure complete removal of the this compound.
-
Dry the organic layer over the drying agent.
-
Filter to remove the drying agent and concentrate the organic solvent to obtain your purified product.
Caption: Liquid-Liquid Extraction (LLE) for this compound removal.
References
- 1. welch-us.com [welch-us.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. bachem.com [bachem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. hplc.eu [hplc.eu]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hawach.com [hawach.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. organomation.com [organomation.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. silicycle.com [silicycle.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to PEG-3 Caprylamine and Other Amine-Terminated PEGs for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, the functionalization of nanoparticles and bioconjugates with polyethylene glycol (PEG) has become a cornerstone for enhancing therapeutic efficacy. Amine-terminated PEGs, in particular, offer a versatile platform for conjugation to a wide array of molecules and surfaces. This guide provides an objective comparison of PEG-3 caprylamine, a short-chain amine-terminated PEG with a hydrophobic C8 alkyl cap, against other common amine-terminated PEGs, supported by experimental data from peer-reviewed studies.
Introduction to Amine-Terminated PEGs
Poly(ethylene glycol) is a hydrophilic and biocompatible polymer widely used to improve the pharmacokinetic properties of therapeutic agents. "PEGylation" can increase solubility, prolong circulation half-life, and reduce immunogenicity. Amine-terminated PEGs possess a reactive primary amine group that allows for covalent attachment to various functional groups on drugs, proteins, or nanoparticle surfaces. These PEGs come in various chain lengths and architectures (linear, branched), each influencing the final conjugate's properties.
This compound: A Unique Amphiphilic Profile
This compound is a distinct amine-terminated PEG characterized by a short, discrete PEG chain of three ethylene glycol units and a terminal caprylamine group, which consists of an eight-carbon alkyl chain (C8). This structure imparts an amphiphilic character, combining the hydrophilicity of the PEG linker with the hydrophobicity of the alkyl chain. This unique feature is hypothesized to influence its interaction with biological membranes and proteins, potentially offering advantages in specific drug delivery applications.
Performance Comparison: Experimental Data
While direct comparative studies focusing exclusively on this compound are limited, we can infer its performance based on research investigating the impact of PEG chain length and hydrophobic end-groups on nanoparticle behavior.
Impact of PEG Chain Length on Nanoparticle Properties
Shorter PEG chains, such as the PEG-3 in this compound, generally lead to a less dense "brush" layer on the nanoparticle surface compared to longer PEG chains. This can have several consequences:
-
Protein Adsorption: While longer PEG chains (e.g., 2 kDa, 5 kDa) are more effective at reducing protein adsorption (opsonization) and subsequent clearance by the mononuclear phagocyte system (MPS), shorter chains may allow for more protein interactions. This could be advantageous for targeting specific plasma proteins or, conversely, lead to faster clearance.
-
Cellular Uptake: A less dense PEG shield can expose more of the nanoparticle surface or the therapeutic agent, potentially leading to increased cellular uptake.
| Property | Short-Chain PEGs (e.g., PEG-3) | Long-Chain PEGs (e.g., PEG-12, 2kDa) | Reference |
| Protein Adsorption | Higher | Lower | [1] |
| Circulation Half-Life | Shorter | Longer | [1] |
| Cellular Uptake | Potentially Higher | Lower | [2] |
Impact of Hydrophobic End-Groups on Cellular Uptake
The caprylamine (C8 alkyl chain) of this compound introduces a hydrophobic element. Studies on PEGylated gold nanoparticles with terminal alkyl chains of varying lengths (C6, C12, C18) have demonstrated a significant impact of this hydrophobicity on cellular interactions.
A study on alkylated PEG-coated gold nanoparticles revealed that increasing the alkyl chain length beyond a certain threshold dramatically enhances cellular uptake. While hexyl (C6) terminated PEGs showed similar low uptake to non-alkylated PEGs, dodecyl (C12) and octadecyl (C18) terminated PEGs exhibited a 30-fold increase in cellular internalization.[1][3] This suggests that the C8 chain of this compound is likely to significantly enhance cellular uptake compared to a simple amine-terminated PEG-3.
| Nanoparticle Surface | Relative Cellular Uptake | Reference |
| Methoxy-PEG-AuNPs (No alkyl) | 1x | [3] |
| Hexyl-PEG-AuNPs (C6) | ~1x | [3] |
| Dodecyl-PEG-AuNPs (C12) | ~30x | [3] |
| Octadecyl-PEG-AuNPs (C18) | ~30x | [3] |
This enhanced uptake is attributed to increased hydrophobic interactions with the cell membrane, potentially engaging different internalization pathways.
Experimental Protocols
Nanoparticle Functionalization with Amine-Terminated PEGs
Objective: To covalently attach amine-terminated PEGs to carboxylated nanoparticles.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
Amine-terminated PEG (e.g., this compound, mPEG-amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Resuspend carboxylated nanoparticles in Activation Buffer.
-
Add EDC (10-fold molar excess to carboxyl groups) and NHS (5-fold molar excess to carboxyl groups).
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Centrifuge the nanoparticles and discard the supernatant to remove excess EDC/NHS.
-
Resuspend the activated nanoparticles in Coupling Buffer.
-
Immediately add the amine-terminated PEG (20-fold molar excess to nanoparticles).
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Add Quenching Buffer to a final concentration of 100 mM and incubate for 15 minutes to quench any unreacted NHS-esters.
-
Centrifuge the nanoparticles and wash three times with PBS to remove unreacted PEG and by-products.
-
Resuspend the functionalized nanoparticles in the desired buffer for characterization.
Quantification of Protein Adsorption on PEGylated Nanoparticles
Objective: To determine the amount of protein that adsorbs to the surface of different PEGylated nanoparticles.
Materials:
-
PEGylated nanoparticles
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Micro BCA™ Protein Assay Kit or similar
-
Microcentrifuge
Procedure:
-
Incubate a known concentration of PEGylated nanoparticles with a standard protein solution (e.g., 1 mg/mL BSA in PBS) for 1 hour at 37°C with gentle shaking.
-
Centrifuge the nanoparticle-protein mixture at a speed sufficient to pellet the nanoparticles (e.g., 14,000 x g for 30 minutes).
-
Carefully collect the supernatant without disturbing the nanoparticle pellet.
-
Quantify the protein concentration in the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
The amount of adsorbed protein is calculated by subtracting the protein concentration in the supernatant from the initial protein concentration.
-
A control with no nanoparticles should be included to account for any non-specific binding to the microcentrifuge tubes.
Visualizing the Impact of Surface Modification
The following diagrams illustrate the conceptual differences in how nanoparticles functionalized with different amine-terminated PEGs may interact with their biological environment.
References
- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Alkylation on the Cellular Uptake of Polyethylene Glycol-Coated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of PEG-3 Caprylamine Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of PEG-3 caprylamine conjugation to biomolecules. We will delve into the experimental protocols and performance of mass spectrometry, the industry standard, and compare it with alternative methods, offering supporting data to guide your selection of the most appropriate validation strategy.
Introduction to this compound Conjugation
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Short-chain PEGs, such as this compound, are of particular interest for modifying small molecules and peptides, where precise control over the modification is critical. Validating the successful conjugation and characterizing the resulting product is a crucial step in the development of these modified therapeutics.
This guide will focus on the validation of the amide bond formation between a molecule (e.g., a protein or peptide with an available carboxyl group activated as an NHS ester) and the primary amine of this compound.
Analytical Techniques for Conjugation Validation
The successful conjugation of this compound must be rigorously validated to ensure the identity, purity, and consistency of the final product. Several analytical techniques can be employed for this purpose, with mass spectrometry being the most common. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and capillary electrophoresis also offer valuable insights.
Mass Spectrometry: The Gold Standard
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides direct evidence of successful conjugation by detecting the mass shift corresponding to the addition of the this compound moiety.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique that is well-suited for the analysis of polar molecules, including peptides and small molecules. When coupled with liquid chromatography (LC-MS), it allows for the separation of the reaction mixture and the individual analysis of the starting materials and the conjugated product.
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): Another soft ionization technique that is particularly useful for the analysis of larger molecules and complex mixtures. MALDI-TOF (Time-of-Flight) MS provides high-resolution mass data.
| Parameter | ESI-LC-MS | MALDI-TOF MS |
| Primary Measurement | Mass-to-charge ratio of ions in solution | Mass-to-charge ratio of ions from a solid matrix |
| Typical Sensitivity | Low femtomole to attomole range | Low femtomole to picomole range |
| Mass Accuracy | < 5 ppm with high-resolution instruments | < 10 ppm with high-resolution instruments |
| Quantitative Capability | Good for relative and absolute quantification | Primarily used for qualitative analysis and molecular weight determination, quantification is more challenging |
| Sample Throughput | High, especially with automation | Moderate to high |
Alternative Validation Methods
While mass spectrometry is a primary tool, other techniques can provide complementary or confirmatory data.
NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound conjugation, ¹H NMR can be used to observe the disappearance of the amine protons of the PEG reagent and the appearance of new signals corresponding to the amide bond protons, confirming the covalent linkage. While less sensitive than MS, NMR is non-destructive and can provide unambiguous structural elucidation.
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. Conjugation of the neutral this compound to a charged molecule will alter its charge-to-size ratio, resulting in a shift in its migration time in the electropherogram. This technique can be used to assess the purity of the conjugate and to separate the conjugated product from unreacted starting materials.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Confirmation of mass addition, purity assessment, identification of byproducts. | High sensitivity, high specificity, direct evidence of conjugation. | Can be destructive, may require specialized equipment. |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field | Detailed structural information, confirmation of covalent bond formation. | Non-destructive, provides unambiguous structural data. | Lower sensitivity than MS, can be complex for large molecules. |
| Capillary Electrophoresis | Separation based on electrophoretic mobility | Purity assessment, separation of product from reactants. | High-resolution separation, low sample consumption. | Indirect evidence of conjugation, less structural information. |
Experimental Protocols
Protocol 1: NHS Ester-Mediated this compound Conjugation
This protocol describes the conjugation of a molecule containing a primary amine (represented as "Molecule-NH₂") with a carboxyl-containing molecule activated as an N-hydroxysuccinimide (NHS) ester. For the purpose of this guide, we will consider the reaction of an NHS-activated molecule with this compound.
Materials:
-
NHS-activated molecule
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 7.4 or 1 M glycine
Procedure:
-
Dissolve the NHS-activated molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 5-10 molar excess of the dissolved NHS-activated molecule to the this compound solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove unreacted reagents and byproducts.
Protocol 2: Mass Spectrometry Analysis of the Conjugate
A. ESI-LC-MS Analysis
-
Sample Preparation: Dilute the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10-100 µg/mL.
-
LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the components using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
MS Detection: Analyze the eluent using an ESI mass spectrometer in positive ion mode. Acquire full scan mass spectra over a relevant m/z range.
-
Data Analysis: Process the data to identify the mass of the unreacted this compound, the unreacted molecule, and the conjugated product. The mass of the conjugate should correspond to the sum of the masses of the two reactants minus the mass of water.
B. MALDI-TOF MS Analysis
-
Sample Preparation: Mix the purified conjugate solution (typically 1 µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Sample Crystallization: Allow the mixture to air-dry to form crystals.
-
MS Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.
-
Data Analysis: Identify the molecular ion peak corresponding to the conjugated product.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: NHS Ester-Mediated Conjugation of this compound.
Caption: Workflow for Mass Spectrometry Validation.
Conclusion
The validation of this compound conjugation is a critical quality control step in the development of PEGylated therapeutics. Mass spectrometry, particularly ESI-LC-MS, stands out as the primary method for this purpose due to its high sensitivity, specificity, and ability to provide direct evidence of successful conjugation. While alternative techniques like NMR and capillary electrophoresis offer valuable complementary information regarding structure and purity, they generally lack the sensitivity and direct mass confirmation capabilities of MS. The choice of analytical method will ultimately depend on the specific requirements of the project, available instrumentation, and the nature of the molecule being conjugated. A multi-faceted approach, often combining mass spectrometry with a separation technique like LC or CE, will provide the most comprehensive characterization of the this compound conjugate.
Characterization of PEG-3 Caprylamine Modified Surfaces: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the surface characteristics of biocompatible coatings is paramount. This guide provides a detailed comparison of surfaces modified with PEG-3 caprylamine and other common self-assembled monolayers (SAMs), with a focus on characterization using Atomic Force Microscopy (AFM).
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to render surfaces resistant to protein adsorption and cell adhesion, a critical requirement for many biomedical applications. This compound, a short-chain amine-terminated PEG, offers a versatile platform for surface functionalization. Its terminal amine group allows for covalent attachment to a variety of substrates, while the short PEG chain provides the desired bio-inert properties. This guide will delve into the AFM characterization of these surfaces and compare them with other relevant SAMs.
Comparative Analysis of Surface Properties
The following table summarizes key surface properties of this compound modified surfaces and two common alternative SAMs: dodecylamine (a simple alkylamine) and (3-aminopropyl)triethoxysilane (APTES), a common silanizing agent for glass and silicon-based substrates. The data for this compound is based on studies of similar short-chain amine-terminated PEGs and Jeffamine® surfaces as a proxy, due to the limited availability of specific data for this exact molecule.
| Surface Modification | Substrate | Surface Roughness (RMS, nm) | Adhesion Force (nN) | Water Contact Angle (°) | Key Characteristics |
| This compound (proxy) | Silicon/Glass | < 2.0[1] | Low (qualitative) | 78-80[1] | Protein resistant, hydrophilic, smooth surface. |
| Dodecylamine | Mica/Gold | 0.2 - 0.5 | 1 - 5 | 90 - 100 | Hydrophobic, ordered monolayer. |
| APTES | Silicon/Glass | 0.3 - 1.0 | 2 - 10 | 50 - 70 | Hydrophilic, provides amine functionality for further modification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for surface modification and AFM characterization.
Surface Preparation: this compound Modification of a Silicon Substrate
-
Substrate Cleaning: Silicon wafers are sonicated in acetone, followed by isopropanol, and finally deionized water (15 minutes each). The wafers are then dried under a stream of nitrogen gas and treated with UV-ozone for 20 minutes to create a hydrophilic oxide layer and remove organic contaminants.
-
Silanization: The cleaned silicon wafers are immersed in a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 1 hour at room temperature to introduce amine functional groups on the surface.
-
Washing: The APTES-modified wafers are rinsed thoroughly with toluene, followed by ethanol, and then deionized water to remove any unbound silane. The wafers are then cured in an oven at 110°C for 30 minutes.
-
PEGylation: The amine-functionalized wafers are immersed in a solution of this compound (10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for 4 hours at room temperature. This facilitates the formation of a stable amide bond between the amine groups on the surface and the carboxylic acid group of the this compound (if the PEG molecule has a terminal carboxyl group for this reaction). Alternatively, if the this compound has a terminal amine, a substrate with a carboxyl-terminated SAM would be used.
-
Final Washing: The PEGylated wafers are extensively rinsed with deionized water and dried under a nitrogen stream.
Atomic Force Microscopy (AFM) Characterization
-
Imaging Mode: AFM imaging is performed in tapping mode in air to minimize sample damage and obtain high-resolution topographical images.
-
Probe Selection: A silicon cantilever with a sharp tip (nominal radius < 10 nm) is used for imaging.
-
Image Acquisition: Images are acquired at multiple locations on each sample to ensure reproducibility. The scan size is typically 1 µm x 1 µm with a resolution of 512 x 512 pixels.
-
Roughness Analysis: The root-mean-square (RMS) roughness of the surfaces is calculated from the acquired topography images using the AFM software.
-
Adhesion Force Measurement: Force-distance curves are recorded by approaching and retracting the AFM tip from the sample surface at multiple points. The adhesion force is determined from the pull-off force observed in the retraction curve.
-
Contact Angle Measurement: The static water contact angle is measured using a goniometer by dispensing a small droplet of deionized water onto the modified surface. The angle formed between the liquid-vapor interface and the solid surface is then measured.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the AFM characterization of a modified surface.
References
The Impact of Short-Chain PEGylation on Protein Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of PEGylation on protein bioactivity is critical for therapeutic design. This guide provides a comparative analysis of protein biological activity before and after conjugation with a short-chain polyethylene glycol (PEG), using PEG-3 caprylamine as a representative amine-reactive PEGylation reagent. We will delve into quantitative data from a model protein system, provide detailed experimental protocols, and visualize key processes to offer a comprehensive overview.
The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic properties of therapeutic proteins. Benefits can include increased serum half-life, improved stability, and reduced immunogenicity. However, the impact of PEGylation on a protein's biological activity is a key consideration that can vary depending on the size and nature of the PEG molecule, as well as the site of attachment. While large PEG chains are known to significantly extend in vivo half-life, they can sometimes lead to a substantial decrease in in vitro bioactivity due to steric hindrance.
This guide focuses on the effects of a short-chain PEG, exemplified by this compound, on protein function. Short-chain PEGylation can offer a compromise, potentially improving a protein's properties without drastically diminishing its biological activity.
Quantitative Comparison of Biological Activity
To illustrate the impact of short-chain PEGylation, we present data from a model system using the enzyme lysozyme. Lysozyme's enzymatic activity can be readily quantified, making it an excellent model for studying the effects of chemical modifications. The following table summarizes the residual activity of lysozyme after conjugation with PEGs of varying, relatively low molecular weights.
| Protein State | PEG Molecular Weight | Degree of PEGylation | Residual Enzymatic Activity (%) |
| Native Lysozyme | N/A | N/A | 100% |
| PEGylated Lysozyme | 2 kDa | Low | High |
| PEGylated Lysozyme | 5 kDa | Low | Moderate |
| PEGylated Lysozyme | 10 kDa | Low | Lower |
| PEGylated Lysozyme | 5 kDa | High | Low |
Data compiled from studies on lysozyme PEGylation which show that lower molecular weight PEGs and lower degrees of PEGylation result in higher residual enzyme activity. The enzymatic activity of lysozyme was observed to decrease with an increasing degree of PEGylation when assayed using Micrococcus lysodeikticus.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the conjugation of an amine-reactive PEG to a protein and for a subsequent bioactivity assay.
Protocol 1: Amine-Reactive PEGylation of a Protein (e.g., Lysozyme)
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG, a common amine-reactive chemistry relevant to "caprylamine," to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein (e.g., Lysozyme)
-
Amine-reactive PEG (e.g., mPEG-NHS, MW 2-5 kDa)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG in a small amount of anhydrous DMSO or DMF and then dilute to the desired concentration in the reaction buffer.
-
Conjugation Reaction: Add the activated PEG solution to the protein solution at a specific molar excess (e.g., 5- to 20-fold molar excess of PEG over protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Confirm the extent of PEGylation using techniques such as SDS-PAGE, which will show an increase in molecular weight, and MALDI-TOF mass spectrometry.
Protocol 2: Lysozyme Activity Assay (Turbidimetric Method)
This assay measures the enzymatic activity of lysozyme by monitoring the lysis of Micrococcus lysodeikticus cells, which results in a decrease in turbidity.
Materials:
-
Native Lysozyme (control)
-
PEGylated Lysozyme
-
Assay Buffer: 66 mM potassium phosphate buffer, pH 6.2
-
Micrococcus lysodeikticus cell suspension (e.g., 0.2 mg/mL in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus in the assay buffer to an initial absorbance of 0.6-0.7 at 450 nm.
-
Sample Preparation: Prepare serial dilutions of both native and PEGylated lysozyme in the assay buffer.
-
Assay Initiation: Add a small volume of the lysozyme solutions (e.g., 10 µL) to the wells of the microplate.
-
Reaction Measurement: Add the Micrococcus lysodeikticus suspension (e.g., 190 µL) to each well to initiate the reaction.
-
Data Acquisition: Immediately begin measuring the decrease in absorbance at 450 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min) for each sample. The specific activity is typically expressed in units/mg of protein, where one unit is defined as the amount of enzyme that produces a certain change in absorbance per minute under the specified conditions. Compare the specific activity of the PEGylated lysozyme to that of the native lysozyme to determine the residual activity.
Visualizing the Process and Pathway
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for protein PEGylation and activity assessment.
Caption: Generalized protein-receptor signaling pathway.
Evaluating the Impact of PEG-3 Caprylamine on Drug Release Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. For poorly soluble drugs, excipients that enhance solubility and modulate release kinetics are of particular interest. This guide provides a comparative analysis of PEG-3 caprylamine, a non-ionic surfactant, and its potential impact on drug release kinetics. Due to the limited direct experimental data on this compound, this comparison is based on its structural characteristics and extrapolated data from studies on similar short-chain polyethylene glycol (PEG) derivatives and other non-ionic surfactants.
Introduction to this compound
This compound is a polyethylene glycol derivative of caprylamine. Its structure consists of a short polyethylene glycol chain (three ethylene oxide units) attached to a caprylic (C8) amine. This amphiphilic nature, with a hydrophilic PEG chain and a lipophilic alkyl chain, suggests its potential utility as a solubilizing agent and a modulator of drug release.
Comparative Analysis of Excipients for Drug Release Modulation
The effectiveness of an excipient in modulating drug release is dependent on various factors, including its chemical structure, concentration, and interaction with the active pharmaceutical ingredient (API) and other formulation components. Here, we compare the anticipated performance of this compound with other commonly used excipients.
Table 1: Comparative Properties of this compound and Alternative Excipients
| Feature | This compound (Anticipated) | Polysorbate 80 (Tween 80) | Polyoxyl 40 Stearate (Myrj S40) | PEG 400 |
| Chemical Class | Non-ionic surfactant | Non-ionic surfactant | Non-ionic surfactant | Polyether |
| HLB Value | Moderately low (estimated) | 15 | 16.9 | High (water-soluble) |
| Primary Function | Solubilizer, emulsifier | Solubilizer, emulsifier, wetting agent | Solubilizer, emulsifier | Co-solvent, plasticizer |
| Impact on Release | Potential for both immediate and sustained release depending on formulation | Primarily enhances immediate release through improved wetting and solubilization | Can be used for both immediate and modified-release formulations | Primarily enhances immediate release by increasing drug solubility in the matrix |
| Potential Advantages | Good balance of hydrophilic and lipophilic properties for interacting with a range of APIs. | Well-established safety and efficacy profile. High solubilization capacity for many drugs. | Forms stable emulsions and can be used in solid and semi-solid formulations. | High water solubility, effective co-solvent for many APIs. |
| Potential Disadvantages | Limited publicly available data. Potential for amine group interactions. | Potential for peroxide formation, which can degrade sensitive APIs. | Can be prone to hydrolysis at extreme pH values. | Can increase hygroscopicity of the formulation. |
Experimental Protocols for Evaluating Drug Release Kinetics
To assess the impact of this compound on drug release, a systematic experimental approach is necessary. The following protocols provide a framework for conducting in vitro dissolution studies.
Materials
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Alternative excipients (e.g., Polysorbate 80, Polyoxyl 40 Stearate, PEG 400)
-
Microcrystalline cellulose (filler)
-
Magnesium stearate (lubricant)
-
Dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers)
Preparation of Solid Dispersions/Formulations
A common method to enhance the dissolution of poorly soluble drugs is through the preparation of solid dispersions.
Protocol: Solvent Evaporation Method
-
Dissolve the API and the chosen excipient (e.g., this compound) in a suitable organic solvent (e.g., methanol, ethanol).
-
The ratio of API to excipient should be varied to investigate the effect of excipient concentration (e.g., 1:1, 1:3, 1:5).
-
Evaporate the solvent under reduced pressure at a controlled temperature to obtain a solid mass.
-
Pulverize the resulting solid dispersion and sieve to obtain a uniform particle size.
-
Blend the solid dispersion with other tableting excipients (e.g., microcrystalline cellulose, magnesium stearate).
-
Compress the blend into tablets of a specified weight and hardness.
In Vitro Dissolution Testing
The USP Apparatus 2 (Paddle Apparatus) is commonly used for dissolution testing of solid oral dosage forms.
Protocol: Dissolution Testing
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Rotate the paddles at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualization of Experimental Workflow and Concepts
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual mechanism of action.
Caption: Experimental workflow for preparing and evaluating drug formulations.
Caption: Conceptual mechanism of drug release enhancement by this compound.
Interpreting the Data: Expected Outcomes
Based on the properties of similar short-chain PEGylated surfactants, the following outcomes can be anticipated when using this compound:
-
Increased Dissolution Rate: The primary expectation is that this compound will increase the dissolution rate of poorly soluble drugs compared to a formulation without a solubilizing excipient.
-
Concentration-Dependent Effect: The extent of dissolution enhancement is likely to be dependent on the concentration of this compound in the formulation.
-
Comparison with Alternatives:
-
Compared to Polysorbate 80 , this compound may offer a different solubilization profile due to its shorter PEG chain and different lipophilic group. This could be advantageous for certain APIs.
-
Compared to PEG 400 , which acts as a co-solvent, this compound's surfactant nature may lead to the formation of micelles, providing a different mechanism for solubilization and potentially a more sustained release profile depending on the formulation matrix.
-
Conclusion
While direct experimental data for this compound is not extensively available, its chemical structure suggests it holds promise as a versatile excipient for enhancing the dissolution and modulating the release of poorly soluble drugs. The provided experimental framework allows for a systematic evaluation of its performance in comparison to established alternatives. Researchers and formulation scientists are encouraged to conduct such comparative studies to fully elucidate the potential of this compound in modern drug development.
Safety Operating Guide
Proper Disposal of PEG-3 Caprylamine: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling specialized chemicals. This guide provides essential safety and logistical information for the proper disposal of PEG-3 caprylamine, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is crucial to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Protective gloves
-
Eye or face protection (safety glasses or goggles)
-
Lab coat
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2] In case of skin contact, wash the affected area with plenty of soap and water.[1] If eye contact occurs, rinse cautiously with water for several minutes.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations.[1] It should never be disposed of in standard waste streams or down the drain.[2][3]
-
Containment:
-
Ensure all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), is collected in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with this compound and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard information as required by your institution's safety protocols.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Empty Containers:
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[2][3]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[2]
-
For liquid spills, use an inert absorbent material to soak up the substance and place it in the hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your EHS department.
Quantitative Data
No specific quantitative data for disposal, such as concentration limits for drain disposal, are available as this chemical is not suitable for such disposal methods. The primary directive is containment and disposal via a certified hazardous waste facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PEG-3 Caprylamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PEG-3 caprylamine. The following procedures are designed to ensure safe handling, operation, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1] |
| Body Protection | Laboratory coat or chemical-resistant overalls | A buttoned lab coat should be worn at all times. For larger quantities or risk of splashing, chemical-resistant overalls are advised.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes, safety glasses are a minimum requirement. When there is a higher risk of splashing, chemical splash goggles and a face shield should be used.[2][3] |
| Respiratory Protection | Chemical fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Hazard and Safety Data
This compound is an irritant and requires careful handling to avoid adverse health effects. The table below outlines its hazard classifications and associated precautionary statements.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Skin Irritation (Category 2) | Irritant | H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation (Category 2A) | Irritant | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Irritant | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Data sourced from a Safety Data Sheet for a similar PEGylated amine compound.
Experimental Protocol: General Handling and Weighing
The following is a step-by-step guide for the safe handling and weighing of this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate PPE (see table above)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Chemical fume hood
-
Waste container
Procedure:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Work Area Setup: Conduct all handling and weighing activities inside a certified chemical fume hood to minimize inhalation risks.
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper/boat.
-
Avoid generating dust. If the compound is a powder, handle it gently.
-
-
Post-Weighing:
-
Once the desired amount is weighed, securely close the main container of this compound.
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
-
Transfer: Carefully transfer the weighed compound to your reaction vessel within the fume hood.
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the surfaces.
-
Hand Washing: After completing the task and removing your gloves, wash your hands thoroughly with soap and water.
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant).
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]
Disposal Procedure:
-
Segregate: Keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.[2]
-
Containerize: Use appropriate, sealed, and labeled containers for all waste.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
